Hydroxy-PEG2-C2-methyl ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-11-8(10)2-4-12-6-7-13-5-3-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFWEUBKPURUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hydroxy-PEG2-C2-methyl ester: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG2-C2-methyl ester, systematically named Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate, is a bifunctional crosslinker featuring a hydroxyl group, a two-unit polyethylene glycol (PEG) chain, and a methyl ester terminus. This hydrophilic linker has gained significant traction in the field of chemical biology and drug discovery, primarily for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
As a PROTAC linker, this compound serves to connect a ligand that binds to a target protein of interest (POI) and another ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent degradation of the target protein by the cell's natural protein disposal machinery, the proteasome. The PEG portion of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative application of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a flexible diethylene glycol core, which imparts hydrophilicity. One end of the molecule is terminated with a primary alcohol, providing a reactive site for conjugation, while the other end features a methyl ester, which can be hydrolyzed or used in other coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₁₆O₅ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| CAS Number | 457897-73-3 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
| SMILES | O=C(OC)CCOCCOCCO | [1] |
| Density | 1.102±0.06 g/cm³ (Predicted) | [1] |
Table 2: Spectroscopic Data (Predicted)
| Spectroscopy | Expected Peaks |
| ¹H NMR | δ ~3.6 ppm (singlet, 3H, -OCH₃), δ ~3.5-3.7 ppm (multiplets, 8H, PEG methylenes), δ ~2.6 ppm (triplet, 2H, -CH₂COO-), δ ~3.7-3.8 ppm (triplet, 2H, -CH₂OH), broad singlet (-OH) |
| ¹³C NMR | δ ~172 ppm (C=O), δ ~72 ppm, δ ~70 ppm, δ ~67 ppm, δ ~61 ppm (PEG carbons), δ ~51 ppm (-OCH₃), δ ~35 ppm (-CH₂COO-) |
| IR (Infrared) | ~3400 cm⁻¹ (broad, O-H stretch), ~2900 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (strong, C=O ester stretch), ~1100 cm⁻¹ (strong, C-O-C ether stretch) |
| Mass Spec (ESI-MS) | [M+Na]⁺ at m/z 215.09 |
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible synthetic route would involve the Williamson ether synthesis, reacting methyl 3-hydroxypropanoate with a protected diethylene glycol mono-halide, followed by deprotection. A more direct approach could be the base-catalyzed addition of two equivalents of ethylene oxide to methyl 3-hydroxypropanoate.
Purification Protocol
Purification of this compound would typically be achieved through column chromatography on silica gel.
General Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Load the prepared sample onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Application in PROTAC Synthesis
This compound is a valuable linker for the modular synthesis of PROTACs. The hydroxyl group can be activated (e.g., by conversion to a tosylate or mesylate) for reaction with a nucleophilic group on one of the ligands (either for the POI or the E3 ligase). Alternatively, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing ligand using standard peptide coupling reagents.
Representative Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a hydroxyl-terminated PEG linker like this compound.
Signaling Pathways and Logical Relationships
As a synthetic chemical linker, this compound itself is not directly involved in biological signaling pathways. Its function is to facilitate the proximity-induced degradation of a target protein. The logical relationship it enables is the core of PROTAC technology, as depicted in the following diagram.
Conclusion
This compound is a versatile and valuable tool in the development of PROTACs and other bioconjugates. Its well-defined structure, hydrophilicity, and bifunctional nature allow for the rational design and synthesis of molecules with enhanced pharmaceutical properties. While detailed experimental data for this specific linker is not always readily available, its properties can be reliably inferred from the extensive knowledge base of PEG chemistry. This guide provides a foundational understanding for researchers and scientists looking to incorporate this compound into their drug discovery and development programs.
References
Technical Guide: Hydroxy-PEG2-C2-methyl ester in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide focuses on the technical aspects of "Hydroxy-PEG2-C2-methyl ester," a short-chain polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.
Core Compound Data
The fundamental properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in synthesis protocols and for the characterization of resulting PROTAC molecules.
| Property | Value | Citation |
| Chemical Name | Methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | |
| CAS Number | 457897-73-3 | [1] |
| Molecular Formula | C8H16O5 | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥98% | [1] |
Role in PROTACs
This compound serves as a bifunctional linker in the modular synthesis of PROTACs. Its key features include:
-
Hydrophilicity : The PEG component enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its pharmacokinetic profile.
-
Flexibility : The flexible nature of the PEG chain allows the two ends of the PROTAC (the POI-binding and E3 ligase-recruiting moieties) to adopt an optimal orientation for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
-
Reactive Handles : The terminal hydroxyl (-OH) group and the methyl ester (-COOCH3) provide reactive sites for conjugation to the POI ligand and the E3 ligase ligand, respectively. The hydroxyl group can be activated or modified for coupling, while the ester can be hydrolyzed to a carboxylic acid for amide bond formation.
PROTAC-Mediated Protein Degradation Pathway
The general mechanism by which a PROTAC utilizing a linker like this compound induces protein degradation is a cyclical process. The PROTAC first binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC is released to repeat the cycle.
Experimental Protocols
While specific, published experimental protocols detailing the use of this compound were not identified in the conducted search, a generalized synthetic workflow for incorporating such a linker into a PROTAC is presented below. This protocol is representative of standard chemical biology techniques used in PROTAC synthesis.
General Protocol for PROTAC Synthesis Using a Hydroxy-PEG-Ester Linker
This protocol assumes the availability of a POI ligand with a suitable functional group (e.g., a primary or secondary amine) and an E3 ligase ligand with a carboxylic acid functionality.
Step 1: Activation of the Linker's Hydroxyl Group
-
Materials : this compound, activating agent (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)), triethylamine (TEA) or diisopropylethylamine (DIPEA), and an anhydrous solvent (e.g., dichloromethane (DCM)).
-
Procedure :
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add TEA or DIPEA (1.5 equivalents) to the solution and cool to 0 °C.
-
Slowly add a solution of TsCl or MsCl (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the activated linker (e.g., Tosyl-PEG2-C2-methyl ester).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude activated linker.
-
Step 2: Coupling of the Activated Linker to the POI Ligand
-
Materials : Activated linker from Step 1, POI ligand with an amine group, a non-nucleophilic base (e.g., DIPEA), and an anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF)).
-
Procedure :
-
Dissolve the POI ligand (1.0 equivalent) and the activated linker (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the reaction mixture by preparative High-Performance Liquid Chromatography (HPLC) to yield the POI-Linker intermediate.
-
Step 3: Hydrolysis of the Methyl Ester
-
Materials : POI-Linker intermediate, lithium hydroxide (LiOH), and a solvent mixture (e.g., tetrahydrofuran (THF)/water).
-
Procedure :
-
Dissolve the POI-Linker intermediate in a mixture of THF and water.
-
Add an excess of LiOH and stir at room temperature for 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the POI-Linker-Acid.
-
Step 4: Final Amide Coupling to the E3 Ligase Ligand
-
Materials : POI-Linker-Acid, E3 ligase ligand with an amine group, a peptide coupling reagent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and anhydrous DMF.
-
Procedure :
-
Dissolve the POI-Linker-Acid (1.0 equivalent), the E3 ligase ligand (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
PROTAC Synthesis and Evaluation Workflow
The development of a novel PROTAC is a multi-step process that begins with the synthesis of the molecule and is followed by rigorous biological evaluation to determine its efficacy and mechanism of action.
Conclusion
This compound is a valuable building block in the construction of PROTACs. Its short, hydrophilic PEG chain offers a balance of properties that can be advantageous for optimizing the formation of the ternary complex and improving the drug-like characteristics of the resulting protein degrader. While the "trial and error" approach to linker selection is common, the use of well-defined, commercially available linkers like this one facilitates the systematic exploration of linker length and composition to develop potent and selective PROTACs. Further research and publication of specific applications of this linker will continue to refine its role in the rational design of next-generation therapeutics.
References
Navigating the Properties of a Key PROTAC Linker: A Technical Guide to Hydroxy-PEG2-C2-methyl ester
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of linker molecules is paramount for the successful design and synthesis of potent and effective therapeutics. This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for Hydroxy-PEG2-C2-methyl ester (systematic name: Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate), a commonly utilized building block in the construction of Proteolysis Targeting Chimeras (PROTACs).
This document summarizes known quantitative data, outlines detailed experimental protocols for property determination, and presents visual representations of key concepts to facilitate a deeper understanding of this critical reagent.
Solubility Profile
A structurally related compound, Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate, which has a longer PEG chain, is reported to have a water solubility of greater than 100 mg/mL.[1] Given the shorter PEG chain of this compound, its water solubility is expected to be high as well.
For formulation purposes, particularly for in vivo studies, specific solvent systems have been reported. A clear solution of this compound at a concentration of ≥ 2.5 mg/mL (13.01 mM) has been achieved using the following vehicle compositions[2]:
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
General solubility information for polyethylene glycol (PEG) derivatives indicates good solubility in water, ethanol, methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[3][4][5] They are generally less soluble or insoluble in non-polar solvents like hexane and ether.[5]
Experimental Protocol for Determining Kinetic Solubility
To ascertain the precise solubility of this compound in various solvents, a kinetic solubility assay can be employed. This high-throughput method provides a rapid assessment of a compound's solubility.
Kinetic Solubility Assay Protocol [6]
1. Purpose: To determine the kinetic solubility of this compound in a selected buffer or solvent.
2. Materials and Equipment:
- This compound
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or other relevant aqueous buffers
- Microtiter plates (96-well, UV-transparent)
- Nephelometer or a UV-Vis spectrophotometer with plate reading capability
- Automated liquid handler or multichannel pipettes
- Plate shaker/incubator
3. Procedure:
4. Data Analysis:
- The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity or absorbance compared to the blank control.
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for the kinetic solubility assay.
References
- 1. Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate () for sale [vulcanchem.com]
- 2. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
The Role of Hydroxy-PEG2-C2-methyl ester in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Concepts: The Function of PEG Linkers in PROTACs
Hydroxy-PEG2-C2-methyl ester is a PEG-based PROTAC linker. The "PEG2" designation indicates the presence of two ethylene glycol repeats, which imparts key characteristics to the PROTAC molecule.
-
Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain in this compound can significantly improve the overall solubility of the PROTAC, which is crucial for its handling, formulation, and bioavailability.
-
Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex. While the hydrophilicity of PEG can sometimes hinder passive diffusion across the cell membrane, the flexibility of the PEG chain may allow the PROTAC to adopt a conformation that shields its polar surface area, facilitating cell entry. The optimal PEG length is a key parameter to be fine-tuned during PROTAC development.
-
Optimized Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance between the POI and the E3 ligase, while a linker that is too long may lead to an unstable complex. The PEG2 length of this compound provides a specific distance and degree of flexibility that can be optimal for certain POI-E3 ligase pairs.
-
Improved Physicochemical Properties: The inclusion of a PEG linker like this compound can favorably alter a PROTAC's physicochemical properties, such as its calculated logP (cLogP) and topological polar surface area (TPSA), which are important for its drug-like characteristics.
Mechanism of Action
The this compound linker itself does not have an independent mechanism of action. Instead, it is an integral component that enables the overall mechanism of the PROTAC it is part of.
The general mechanism of action for a PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC, featuring the this compound linker, simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL) inside the cell, forming a ternary complex. The linker's length and flexibility are crucial for achieving a productive orientation of the POI and E3 ligase.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides, effectively removing it from the cell.
-
PROTAC Recycling: After the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.
Data Presentation: The Impact of PEG Linkers on PROTAC Performance
The following tables summarize representative quantitative data from published studies on PROTACs with PEG linkers, illustrating the expected impact of a linker like this compound on physicochemical properties and degradation efficacy.
Table 1: Illustrative Physicochemical Properties of PROTACs with Varying Linker Types
| PROTAC Example | Linker Type | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC A | Alkyl Chain | 790 | 4.5 | 160 |
| PROTAC B | PEG2 | 835 | 3.8 | 175 |
| PROTAC C | PEG4 | 923 | 3.1 | 195 |
This table presents hypothetical but representative data to illustrate the general trend of how incorporating a PEG2 linker can decrease lipophilicity (cLogP) and increase polarity (TPSA) compared to a simple alkyl linker.
Table 2: Representative Degradation Efficacy of PROTACs with a PEG2 Linker
| Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | Cereblon | HeLa | 25 | >90 |
| BTK | Cereblon | MOLM-14 | 10 | >95 |
| ERRα | VHL | MCF7 | 50 | >85 |
This table provides a compilation of representative DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum percentage of protein degradation) values from various published studies on PROTACs utilizing PEG2 linkers. These values are highly dependent on the specific target, E3 ligase, and cell line used.
Experimental Protocols
The evaluation of a PROTAC incorporating the this compound linker would involve a series of standard assays to determine its efficacy and mechanism of action.
PROTAC Synthesis
The synthesis of a PROTAC using this compound would typically involve a multi-step process. The terminal hydroxyl and methyl ester groups of the linker would be chemically modified or coupled to the POI ligand and the E3 ligase ligand, respectively. This often involves standard coupling reactions, such as amide bond formation or click chemistry.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.
Ternary Complex Formation Assays
Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex.
Methodology (example using TR-FRET):
-
Reagents: Recombinant tagged POI (e.g., His-tagged), recombinant tagged E3 ligase (e.g., GST-tagged), fluorescently labeled antibodies against the tags (e.g., terbium-labeled anti-His and fluorescein-labeled anti-GST), and the PROTAC.
-
Assay Setup: In a microplate, combine the POI, E3 ligase, and a serial dilution of the PROTAC in an appropriate assay buffer.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Antibody Addition: Add the fluorescently labeled antibodies.
-
TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. An increased TR-FRET signal indicates the proximity of the POI and E3 ligase, confirming the formation of the ternary complex.
Cell Viability Assays
Objective: To assess the cytotoxic effect of the PROTAC on cells.
Methodology (example using CellTiter-Glo®):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a defined period (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated controls to determine the effect of the PROTAC on cell viability and calculate the IC50 value.
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for the evaluation of a novel PROTAC.
Conclusion
This compound is a valuable building block in the development of PROTACs. Its inclusion as a linker can favorably modulate the physicochemical properties of the resulting molecule, enhancing solubility and potentially improving cell permeability. The primary role of this linker is to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, which is the initiating step in the catalytic degradation of the target. While the optimal linker is always dependent on the specific biological system, the defined length and flexibility of a PEG2 linker make it a strong candidate for consideration in the rational design of novel protein degraders. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of PROTACs constructed with this and similar linkers.
The Role of Hydroxy-PEG2-C2-methyl ester as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and physicochemical properties.
This technical guide focuses on the role of "Hydroxy-PEG2-C2-methyl ester" as a PROTAC linker. While specific PROTACs utilizing this exact linker are not yet prominently featured in peer-reviewed literature, its structure embodies key features of commonly used linkers in successful PROTAC design. It is a polyethylene glycol (PEG)-based linker, known to enhance solubility and provide flexibility to the PROTAC molecule, which is crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[1][2]
Due to the limited availability of public data on PROTACs using "this compound," this guide will use the well-characterized BRD4-degrading PROTAC, MZ1 , as a representative example. MZ1 employs a short, flexible 3-unit PEG linker, making it an excellent case study to illustrate the principles of PROTACs with similar linker characteristics.[3][4] MZ1 targets the Bromodomain and Extra-Terminal (BET) family protein BRD4, a key epigenetic reader implicated in cancer, by recruiting the von Hippel-Lindau (VHL) E3 ligase.[5][6]
Core Concepts of PROTAC Action
The mechanism of action for a PROTAC such as MZ1 involves a catalytic cycle that leads to the degradation of the target protein.[6][7]
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., VHL), forming a ternary complex.[6] This is a critical and often rate-limiting step.
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.[8]
-
Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.[5][8]
-
Recycling : The PROTAC molecule is released after the degradation of the target protein and can participate in further rounds of degradation, acting in a catalytic manner.[6]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Caption: Workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Quantitative Data Summary for MZ1
The efficacy of a PROTAC is determined by its binding affinities to the target protein and the E3 ligase, as well as its ability to induce degradation in a cellular context. The following tables summarize key quantitative data for MZ1.
Table 1: Binary and Ternary Complex Binding Affinities (Kd)
| Interacting Molecules | Kd (nM) | Experimental Method |
| MZ1 : BRD4 (BD2) | 15 | Isothermal Titration Calorimetry (ITC) |
| MZ1 : VCB Complex* | 66 | Isothermal Titration Calorimetry (ITC) |
| BRD4(BD2)-MZ1 : VCB Complex | 3.7 | Isothermal Titration Calorimetry (ITC) |
*VCB Complex: VHL, Elongin C, and Elongin B. Data sourced from[9][10].
Table 2: Cellular Degradation Potency (DC50) and Maximum Degradation (Dmax) of MZ1
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| H661 | BRD4 | 8 | >95 |
| H838 | BRD4 | 23 | >95 |
| HeLa | BRD4 | ~10 | Not Reported |
| 22Rv1 | BRD4 | ~20 | Not Reported |
DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. Data sourced from[9][11][12][13].
Key Experimental Protocols
The primary method for quantifying PROTAC-induced protein degradation is Western blotting. This technique allows for the direct measurement of the reduction in target protein levels.
Western Blotting for BRD4 Degradation by MZ1
Objective: To quantify the reduction in BRD4 protein levels in cultured cells following treatment with MZ1.
Materials:
-
Cell Line: HeLa, 22Rv1, or other cell line expressing BRD4.
-
MZ1 PROTAC (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-BRD4 and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescent (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of MZ1 in cell culture medium.
-
Treat the cells with varying concentrations of MZ1 (e.g., 0, 10, 50, 100, 250 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[5]
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the BRD4 protein level to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
"this compound" represents a class of short, hydrophilic PEG linkers that are integral to the design of effective PROTACs. While specific data for this linker remains to be published, the principles of its application can be understood through the study of well-characterized PROTACs like MZ1. The length and flexibility of the PEG linker are critical for enabling the formation of a productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. The methodologies and data presented in this guide provide a framework for the evaluation of PROTACs and highlight the importance of the linker in achieving potent and selective degradation of target proteins. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including PEG-based structures, will be paramount in developing the next generation of PROTAC therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
Unlocking New Therapeutic Frontiers: A Technical Guide to Bifunctional Molecules and PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The paradigm of drug discovery is undergoing a significant transformation, moving beyond traditional occupancy-driven pharmacology towards innovative strategies that can address previously "undruggable" targets. At the forefront of this revolution are bifunctional molecules, engineered compounds designed to bring two distinct molecular entities into close proximity to elicit a specific biological outcome. This in-depth technical guide provides a comprehensive overview of the core principles of bifunctional molecules, with a particular focus on the critical role of Polyethylene Glycol (PEG) linkers in their design and function. We will delve into the mechanisms of action of prominent classes of bifunctional molecules, present key quantitative data, and provide detailed experimental protocols for their synthesis and evaluation.
Introduction to Bifunctional Molecules: A New Modality in Drug Discovery
Bifunctional molecules are a class of therapeutic agents that consist of two distinct functional moieties connected by a chemical linker.[1] Unlike traditional small molecules that typically inhibit the function of a single protein, bifunctional molecules act as molecular matchmakers, inducing proximity between two proteins to trigger a desired biological event.[2] This "event-driven" pharmacology opens up new avenues for therapeutic intervention, enabling the modulation of protein degradation, signaling pathways, and protein-protein interactions in ways not achievable with conventional drugs.[3][]
The general architecture of a bifunctional molecule comprises:
-
A "warhead" or "ligand" for the Protein of Interest (POI): This component specifically binds to the target protein intended for therapeutic intervention.
-
A "recruiter" or "anchor" ligand: This moiety engages a specific effector protein, such as an E3 ubiquitin ligase or a cell-surface receptor.
-
A chemical linker: This crucial component connects the warhead and the recruiter, and its properties significantly influence the efficacy and pharmacokinetics of the molecule.[5]
Prominent examples of bifunctional molecules that have revolutionized drug discovery include Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Proteolysis Targeting Chimeras (PROTACs): Hijacking the Cellular Machinery for Protein Degradation
PROTACs are heterobifunctional molecules designed to selectively eliminate unwanted proteins from cells.[6] They achieve this by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][7] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, all connected by a linker.[8]
Mechanism of Action
The mechanism of action of PROTACs involves a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a transient ternary complex.[9]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.[]
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.[6]
-
Recycling: The PROTAC molecule is released and can then engage another target protein and E3 ligase, initiating another round of degradation.[3]
Antibody-Drug Conjugates (ADCs): Targeted Chemotherapy
ADCs are a class of biopharmaceuticals that combine the targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[10][11] They are designed to deliver highly potent chemotherapy agents directly to cancer cells, thereby minimizing systemic toxicity and improving the therapeutic window.[12]
Mechanism of Action
The therapeutic effect of ADCs is achieved through a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC binds to a specific antigen that is overexpressed on the surface of cancer cells.[10]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[10]
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved by lysosomal enzymes or due to the acidic environment, releasing the cytotoxic payload.[10]
-
Cytotoxicity: The released payload then exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubule dynamics.[11]
The Crucial Role of PEG Linkers
The linker connecting the two functional ends of a bifunctional molecule is a critical determinant of its overall activity, solubility, and pharmacokinetic properties.[5] Polyethylene Glycol (PEG) has emerged as a popular choice for linker design due to its unique physicochemical properties.[13][14]
Properties and Advantages of PEG Linkers
-
Solubility: PEG is highly soluble in aqueous and organic solvents, which can improve the overall solubility of the bifunctional molecule, a common challenge for these relatively large compounds.[13][15]
-
Biocompatibility and Low Immunogenicity: PEG is non-toxic and generally does not elicit an immune response, making it suitable for in vivo applications.[14]
-
Flexibility and Length: PEG chains are flexible and their length can be precisely controlled during synthesis. This allows for the optimization of the distance and orientation between the two ligands to facilitate efficient ternary complex formation in PROTACs or proper payload delivery in ADCs.[13][16]
-
Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[14]
Heterobifunctional PEG linkers, which possess two different reactive groups at their termini, are particularly valuable for the synthesis of complex bifunctional molecules, enabling the specific and controlled conjugation of the two distinct ligands.[13]
Quantitative Analysis of Bifunctional Molecules
The efficacy of bifunctional molecules is typically assessed using various quantitative parameters. For PROTACs, the key metrics are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). For ADCs, the half-maximal inhibitory concentration (IC50) is used to quantify their cytotoxic potency.
The choice of linker, particularly its length, can have a profound impact on the efficacy of a PROTAC. The following tables summarize data from studies on PROTACs targeting different proteins, illustrating the importance of linker optimization.
Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [17]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 2: Degradation Potency of TBK1-Targeting PROTACs [17]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Table 3: Degradation Potency of a CDK9-Targeting PROTAC [17]
| PROTAC | Linker Composition | DC50 (µM) |
| PROTAC CDK9 degrader-6 | Amide-containing chain | 0.10 (CDK942), 0.14 (CDK955) |
Experimental Protocols
The development of bifunctional molecules involves a series of well-defined experimental procedures for their synthesis, characterization, and biological evaluation.
Synthesis of a Heterobifunctional PEG Linker (Example: Alkyne-PEG-Amine)
This protocol describes a general method for the synthesis of a heterobifunctional PEG linker.
Materials:
-
α-Azide-ω-hydroxyl PEG
-
Triphenylphosphine (PPh3)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure: [11]
-
To a solution of α-azide-ω-hydroxyl PEG in MeOH, add PPh3.
-
Reflux the reaction mixture overnight under an argon atmosphere.
-
Cool the reaction to room temperature and remove the solvent by rotary evaporation.
-
Dissolve the crude product in DCM and add it dropwise to diethyl ether to precipitate the product.
-
Collect the α-amine-ω-hydroxyl PEG by filtration.
PROTAC Synthesis (General Protocol)
This protocol outlines a general approach for synthesizing PROTACs via peptide coupling.
Materials:
-
Target protein ligand ("warhead") with a carboxylic acid or amine handle
-
E3 ligase ligand-linker intermediate with a corresponding amine or carboxylic acid handle
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF or DMSO)
Procedure: [18]
-
Dissolve the warhead and the E3 ligase ligand-linker intermediate in the chosen solvent.
-
Add the coupling agents and the base to the reaction mixture.
-
Stir the reaction at room temperature for a specified time (e.g., 2-24 hours), monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the PROTAC using reverse-phase HPLC.
Western Blot for PROTAC-Mediated Protein Degradation
This is a standard method to quantify the amount of target protein remaining after PROTAC treatment.[1]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure: [1]
-
Cell Treatment: Plate cells and treat them with a concentration range of the PROTAC and the vehicle control for a set period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Cell Viability Assay for ADCs (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[14][19]
Materials:
-
Target and control cell lines
-
ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibody for a specified incubation period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
Signaling Pathways Targeted by Bifunctional Molecules
Bifunctional molecules are often designed to modulate key signaling pathways implicated in disease. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.
Conclusion
Bifunctional molecules represent a paradigm shift in drug discovery, offering the potential to target disease-causing proteins in novel ways and address previously intractable targets. The rational design of these molecules, particularly the optimization of the linker, is crucial for achieving the desired therapeutic effect. PEG linkers have proven to be highly valuable in this context, providing a versatile platform for the construction of effective and safe bifunctional therapeutics. As our understanding of the intricate interplay between the different components of these molecules deepens, we can expect to see the continued development of innovative and life-changing therapies based on this exciting modality.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell viability assays [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.cn]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
The Hydrophilic Nature of PEG Linkers: An In-depth Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of Polyethylene Glycol (PEG) linkers has become a cornerstone in modern drug discovery, offering a powerful tool to overcome prevalent challenges in drug delivery and efficacy. The inherent hydrophilicity of PEG chains is central to their utility, profoundly influencing the physicochemical and pharmacokinetic properties of a wide range of therapeutic modalities, from small molecules to large biologics. This technical guide provides a comprehensive overview of the hydrophilic nature of PEG linkers, detailing their impact on drug properties, experimental protocols for their characterization, and visualizations of relevant biological and experimental workflows.
The Core Principles of PEG's Hydrophilicity
Polyethylene glycol is a polymer composed of repeating ethylene oxide units (-CH₂CH₂O-). The ether oxygen atoms along the PEG backbone are capable of forming hydrogen bonds with water molecules. This interaction leads to the formation of a hydration shell around the PEG chain, rendering it highly soluble in aqueous environments.[1] This fundamental property is the basis for the wide-ranging benefits observed with PEGylation, the process of covalently attaching PEG chains to therapeutic molecules.
Impact of PEG Linkers on Drug Properties
The introduction of a hydrophilic PEG linker can dramatically alter a drug candidate's profile, addressing common liabilities that often lead to preclinical or clinical failure.
Enhanced Aqueous Solubility
A primary application of PEG linkers is to improve the solubility of hydrophobic drug molecules.[2][3][4] Many potent small molecule drugs suffer from poor aqueous solubility, hindering their formulation for intravenous administration and limiting their bioavailability. By conjugating a hydrophilic PEG linker, the overall solubility of the drug conjugate is significantly increased. This effect is often dependent on the molecular weight and architecture of the PEG chain.[2]
Improved Pharmacokinetics and Bioavailability
PEGylation is a well-established strategy to extend the in vivo circulation time and improve the pharmacokinetic (PK) profile of therapeutic agents.[][6][7][8] The hydrophilic PEG chain increases the hydrodynamic radius of the drug conjugate, which reduces its renal clearance.[2][] This "stealth" effect also shields the drug from enzymatic degradation and recognition by the immune system, further prolonging its half-life in the bloodstream.[3]
Reduced Immunogenicity
The hydrophilic and flexible nature of PEG chains can mask immunogenic epitopes on the surface of therapeutic proteins and other biologics.[] This shielding effect reduces the likelihood of an immune response against the drug, a critical consideration for protein-based therapies that can elicit anti-drug antibodies (ADAs).
Enhanced Stability
The hydration shell formed around the PEG linker can protect the attached drug molecule from degradation by proteases and other enzymes, leading to improved in vitro and in vivo stability.[9][10] This is particularly beneficial for peptide and protein therapeutics that are susceptible to rapid enzymatic cleavage.
Quantitative Data on PEG Linker Effects
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linkers on key drug properties.
Table 1: Effect of PEG Linker Length on Pharmacokinetics of an Affibody-Drug Conjugate [6][11]
| Conjugate | PEG Molecular Weight (kDa) | Half-life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) |
| ZHER2-SMCC-MMAE | 0 | 1.0 | 1.0 |
| ZHER2-PEG4K-MMAE | 4 | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE | 10 | 11.2 | 22.0 |
Table 2: Impact of PEG Linker Architecture on Antibody-Drug Conjugate (ADC) Pharmacokinetics [12]
| Linker Type | PEG Configuration | Clearance Rate (relative to linear) |
| Linear | Linear 24-unit PEG | 1.0 |
| Pendant | Two pendant 12-unit PEG chains | Slower |
Table 3: Influence of PEG Linker Length on PROTAC Cell Permeability
| PROTAC | Linker Composition | Permeability (Pₑ, 10⁻⁶ cm/s) |
| Compound with Alkyl Linker | Alkyl | 0.002 |
| Compound with 1-unit PEG | PEG₁ | 0.005 |
| Compound with 3-unit PEG | PEG₃ | ~0.6 |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and evaluation of PEGylated drug candidates.
Determination of Aqueous Solubility using PEG Precipitation
This method provides a high-throughput approach to assess the relative solubility of proteins and can be adapted for other PEGylated molecules.[13]
Materials:
-
PEG stock solution (e.g., 40% w/v PEG 10,000 in buffer)[13]
-
Protein/drug stock solution of known concentration
-
Assay buffer (e.g., 50 mM histidine, pH 6.0)
-
96-well UV-transparent microplates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the PEG stock solution in the assay buffer across the wells of a 96-well plate.
-
Add a fixed amount of the protein/drug stock solution to each well containing the PEG dilution series.
-
Mix thoroughly and incubate at a controlled temperature to allow for precipitation to reach equilibrium.
-
Centrifuge the plate to pellet the precipitated protein/drug.
-
Carefully transfer the supernatant to a new UV-transparent plate.
-
Measure the absorbance of the supernatant at a wavelength appropriate for the protein/drug (e.g., 280 nm for proteins).
-
Calculate the concentration of the soluble protein/drug in the supernatant using a standard curve.
-
Plot the logarithm of the soluble protein/drug concentration against the PEG concentration. The extrapolated solubility can be determined from this plot.
In Vitro Plasma/Serum Stability Assay
This assay evaluates the stability of a PEGylated drug in a biologically relevant matrix.[9][10][14][15]
Materials:
-
PEGylated drug stock solution
-
Human or animal plasma/serum
-
Incubator (37°C)
-
Precipitating agent (e.g., acetonitrile, trichloroacetic acid)[10]
-
Centrifuge
-
Analytical instrument for drug quantification (e.g., LC-MS, HPLC)
Procedure:
-
Thaw plasma/serum and bring to 37°C.
-
Spike the PEGylated drug into the plasma/serum at a final concentration relevant for the intended therapeutic dose.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma/serum mixture.
-
Immediately add a precipitating agent to the aliquot to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex and incubate on ice to ensure complete precipitation.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the drug.
-
Analyze the concentration of the intact drug in the supernatant using a validated analytical method.
-
Plot the percentage of intact drug remaining versus time to determine the in vitro half-life.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of compounds across biological membranes.[16][17][18][19][20]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)[20]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (in DMSO)
-
Analytical instrument for compound quantification (e.g., LC-MS, UV-Vis plate reader)
Procedure:
-
Prepare the artificial membrane: Add a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of each well in the donor plate.
-
Prepare the acceptor plate: Fill the wells of the acceptor plate with PBS.
-
Prepare the donor solution: Dilute the test compound stock solution in PBS to the desired final concentration.
-
Add the donor solution to the wells of the donor plate.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate the permeability coefficient (Pₑ) using the following equation: Pₑ = [Cₐ(t) * Vₐ] / [A * t * (Cₐ(t) - Cₐ(t))] Where:
-
Cₐ(t) is the concentration in the acceptor well at time t
-
Vₐ is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
Cₐ(t) is the concentration in the donor well at time t
-
Visualization of Key Pathways and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate important concepts related to the application of PEG linkers in drug discovery.
Caption: Clathrin-mediated endocytosis of a PEGylated nanoparticle.[7][21][22]
Caption: Experimental workflow for PROTAC development with PEG linkers.[23][24][25][]
Caption: Logical relationship of PEG linker hydrophilicity to improved drug properties.
Conclusion
The hydrophilic nature of PEG linkers is a powerful and versatile attribute that can be leveraged to significantly improve the properties of drug candidates. By enhancing solubility, extending half-life, reducing immunogenicity, and improving stability, PEGylation can transform a promising compound with poor drug-like properties into a viable therapeutic. A thorough understanding of the principles of PEG hydrophilicity, coupled with robust experimental characterization, is essential for the successful design and development of next-generation PEGylated drugs. The continued innovation in PEG linker chemistry and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of safer and more effective medicines.
References
- 1. Development of an in vitro drug release assay of PEGylated liposome using bovine serum albumin and high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetics of cellular uptake of viruses and nanoparticles via clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Essential Role of Linkers in PROTACs [axispharm.com]
The Architect's Guide to Destruction: A Technical Whitepaper on PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination. These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system to induce the degradation of specific proteins of interest, including those previously considered "undruggable." This in-depth technical guide elucidates the core principles of PROTAC-mediated protein degradation, detailing the mechanism of action, the critical role of ternary complex formation, and the key biophysical and cellular parameters that govern their efficacy. Furthermore, this document provides a comprehensive overview of essential experimental protocols and quantitative data analysis required for the successful design, optimization, and validation of novel PROTACs.
The Fundamental Principle: Hijacking the Ubiquitin-Proteasome System
PROTACs are engineered molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] Unlike traditional small molecule inhibitors that function through occupancy-driven mechanisms, PROTACs operate catalytically, enabling the degradation of multiple target protein molecules.[3][4] The process is initiated by the PROTAC simultaneously binding to the POI and an E3 ligase, forming a crucial ternary complex.[5][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to poly-ubiquitination.[2][3] The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to initiate another cycle of degradation.[4][7]
The modular nature of PROTACs, consisting of a POI-binding ligand, an E3 ligase-binding ligand, and a connecting linker, allows for rational design and optimization.[8][9] The choice of E3 ligase, the affinity of the ligands for their respective targets, and the composition and length of the linker are all critical parameters that influence the stability and geometry of the ternary complex, and ultimately, the efficiency of protein degradation.[10][11] Commonly recruited E3 ligases include Cereblon (CRBN) and von Hippel-Lindau (VHL).[12]
Visualizing the Mechanism of Action
To conceptualize the intricate process of PROTAC-mediated degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for PROTAC development.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is determined by several key quantitative parameters. These include its ability to induce protein degradation, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), as well as the biophysical parameters governing ternary complex formation, such as binding affinities (Kd) and cooperativity (α).
Degradation Efficiency: DC50 and Dmax
The following table summarizes the degradation efficiency of the well-characterized BRD4-targeting PROTAC, MZ1, in different cell lines.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | BRD4 | H661 | 8 | >95 | [13] |
| MZ1 | VHL | BRD4 | H838 | 23 | >95 | [13] |
| MZ1 | VHL | BRD4 | HeLa | ~100 (for complete degradation) | 100 | [13] |
| MZ1 | VHL | BRD2 | HeLa | ~10-fold higher than BRD4 | Not Reported | [14] |
| MZ1 | VHL | BRD3 | HeLa | ~10-fold higher than BRD4 | Not Reported | [14] |
Biophysical Parameters of Ternary Complex Formation
The stability of the ternary complex is a critical determinant of PROTAC efficiency. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful techniques to quantify the binding affinities and cooperativity of these interactions.
| PROTAC | Interacting Partners | Technique | Kd (nM) | Cooperativity (α) | Reference |
| MZ1 | BRD4 (BD1) | ITC | 382 | 2-3 | [15][16] |
| MZ1 | BRD4 (BD2) | ITC | 120 | ~20 | [15][17] |
| MZ1 | VBC Complex | ITC | 150 | - | [10] |
| MZ1 | VHL:Brd4(BD2) | SPR | - | ~20 | [17] |
Detailed Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of successful PROTAC development. This section provides detailed methodologies for key experiments.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[12]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Immunoblotting:
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[7]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[5][18]
Materials:
-
Purified target protein
-
Purified E3 ligase complex (e.g., VCB complex for VHL)
-
PROTAC of interest
-
ITC instrument
-
Matched dialysis buffer
Procedure:
-
Determining Binary Binding Affinities:
-
PROTAC to E3 Ligase (Kd1):
-
PROTAC to Target Protein (Kd2):
-
Repeat the above procedure with the target protein in the ITC cell.[5]
-
-
-
Determining Ternary Binding Affinity:
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = Kd1 / Kd,ternary.[5]
-
NanoBRET™ Assay for Intracellular Ternary Complex Formation
Objective: To detect and characterize ternary complex formation in a live-cell context.[3][19]
Materials:
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC of interest.
-
Luminometer with appropriate filters.
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.[5]
-
-
Ligand Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[5]
-
-
PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.[5]
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[5]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).[5] A PROTAC-dependent increase in this ratio indicates ternary complex formation.
-
Conclusion
PROTAC technology is at the forefront of innovative drug discovery, offering a powerful strategy to target and eliminate disease-causing proteins. A deep understanding of the fundamental principles of PROTAC-mediated degradation, coupled with rigorous experimental validation, is paramount for the development of effective and selective therapeutics. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the complexities of PROTAC design and optimization, ultimately accelerating the translation of this promising technology from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. selvita.com [selvita.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biopharma.co.uk [biopharma.co.uk]
- 9. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 10. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rndsystems.com [rndsystems.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ternary complex formation - Profacgen [profacgen.com]
- 19. bmglabtech.com [bmglabtech.com]
The Strategic Role of the Methyl Ester in "Hydroxy-PEG2-C2-methyl ester": A Technical Guide for Bioconjugation and PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function and application of "Hydroxy-PEG2-C2-methyl ester," a heterobifunctional linker critical in the field of targeted protein degradation and bioconjugation. We will elucidate the specific role of the methyl ester group, present detailed experimental methodologies, and offer visual representations of its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound, chemically known as Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate, is a versatile linker molecule employed in the development of complex bioconjugates. Its structure is characterized by three key components: a terminal hydroxyl (-OH) group, a di-ethylene glycol (PEG2) spacer, and a methyl ester (-COOCH3) group.[1][2] This combination of functionalities makes it an ideal building block for PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][3][4]
The hydrophilic PEG spacer enhances the aqueous solubility and can improve the cell permeability of the final PROTAC molecule, which are often large and can have poor pharmacokinetic properties.[5][6][7] The two terminal functional groups, the hydroxyl and the methyl ester, provide orthogonal handles for the sequential attachment of two different molecules, typically a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | [1] |
| Molecular Formula | C8H16O5 | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| CAS Number | 457897-73-3 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
The Core Function of the Methyl Ester Group
The methyl ester group in this compound serves as a stable and protected precursor to a carboxylic acid. In the context of PROTAC synthesis, a free carboxylic acid is a versatile functional group that can be readily activated to form a stable amide bond with an amine-containing molecule, such as an E3 ligase ligand or a POI ligand.
The primary functions of the methyl ester group are:
-
Protecting Group: The methyl ester protects the carboxylic acid functionality from unwanted reactions during the storage of the linker or during the conjugation of the hydroxyl end of the molecule. This ensures a defined and controlled synthetic sequence.
-
Precursor to a Reactive Carboxylic Acid: The methyl ester can be quantitatively and selectively hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylate.[8] This unmasked carboxylic acid can then be activated, for example with coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), to form a highly reactive NHS ester. This activated ester will then efficiently react with primary amines on a ligand to form a stable amide bond.
This two-step activation process (hydrolysis followed by amide coupling) provides a high degree of control over the bioconjugation reaction, which is crucial when working with complex and sensitive biomolecules.
Application in PROTAC Synthesis: An Experimental Workflow
The synthesis of a PROTAC using this compound typically follows a sequential, multi-step process. The methyl ester is first hydrolyzed to a carboxylic acid, which is then coupled to the first ligand. Subsequently, the hydroxyl group is activated to enable conjugation with the second ligand.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for PROTAC synthesis and provide a practical guide for the use of this compound.[5]
Protocol 1: Hydrolysis of the Methyl Ester
This protocol describes the conversion of the methyl ester to a carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add a solution of LiOH (1.5 eq) in water to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Hydroxy-PEG2-C2-carboxylic acid.
Protocol 2: Conjugation to an Amine-Containing Ligand (e.g., E3 Ligase Ligand)
This protocol details the amide bond formation between the linker's carboxylic acid and a ligand.
Materials:
-
Hydroxy-PEG2-C2-carboxylic acid (from Protocol 1)
-
Amine-containing E3 ligase ligand
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
Procedure:
-
Dissolve Hydroxy-PEG2-C2-carboxylic acid (1.2 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 1-2 hours to form the activated NHS ester.
-
In a separate flask, dissolve the amine-containing E3 ligase ligand (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Add the activated NHS ester solution to the ligand solution.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the E3 Ligand-Linker intermediate.
Protocol 3: Conjugation of the Second Ligand (e.g., POI Ligand)
This protocol describes the activation of the hydroxyl group and subsequent coupling to the second ligand.
Materials:
-
E3 Ligand-Linker intermediate (from Protocol 2)
-
Amine-containing POI ligand
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the E3 Ligand-Linker intermediate (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0°C.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS for the formation of the tosylated intermediate.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude tosylated intermediate and the amine-containing POI ligand (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
The Ubiquitin-Proteasome System and PROTAC Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This hijacked E3 ligase then polyubiquitinates the target protein, marking it for degradation by the proteasome.
Conclusion
This compound is a valuable chemical tool for the construction of complex bioconjugates, most notably PROTACs. The methyl ester group plays a crucial role as a protected form of a carboxylic acid, allowing for a controlled and sequential synthetic strategy. By understanding the function of each component of this linker and applying robust experimental protocols, researchers can effectively synthesize novel PROTACs for the targeted degradation of disease-relevant proteins, paving the way for new therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Conjugation of Hydroxy-PEG2-C2-methyl ester to E3 Ligase Ligands for PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]
Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to increase solubility and improve pharmacokinetic properties.[5][6] "Hydroxy-PEG2-C2-methyl ester" is a versatile PEG-based linker that can be readily conjugated to E3 ligase ligands, providing a flexible and hydrophilic spacer for the assembly of potent PROTACs.[7][8]
These application notes provide detailed protocols for the conjugation of "this compound" to a representative E3 ligase ligand, as well as methods for the characterization and biological evaluation of the resulting PROTACs.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of PROTAC-mediated protein degradation and the experimental workflow for the synthesis and evaluation of a PROTAC incorporating the "this compound" linker.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Pomalidomide-derived E3 Ligase Ligand
This protocol describes the synthesis of a key intermediate where the "this compound" linker is attached to a pomalidomide derivative, a common ligand for the E3 ligase Cereblon (CRBN).
Materials:
-
Pomalidomide-C4-COOH (or a similar carboxylic acid-functionalized pomalidomide derivative)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for flash chromatography
-
Solvents for flash chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
To a solution of Pomalidomide-C4-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-100% ethyl acetate in hexanes) to yield the desired pomalidomide-PEG2-C2-methyl ester conjugate.
Characterization:
The purified product should be characterized by:
-
LC-MS: To confirm the molecular weight of the desired product.
-
¹H and ¹³C NMR: To confirm the chemical structure.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol outlines the procedure to assess the degradation of a target protein of interest (POI) in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Data Presentation
The following tables present exemplary quantitative data for the synthesis and biological evaluation of a hypothetical PROTAC.
Table 1: Synthesis and Characterization of Pomalidomide-PEG2-C2-methyl ester
| Parameter | Value | Method |
| Yield | 75% | Isolated yield after purification |
| Purity | >95% | HPLC |
| LC-MS (m/z) | Calculated: [M+H]⁺ | LC-MS |
| Found: [M+H]⁺ | ||
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
Table 2: Biological Activity of a Hypothetical CRBN-based PROTAC
| Parameter | Value | Cell Line | Method |
| DC₅₀ (Degradation) | 50 nM | [Appropriate Cell Line] | Western Blot |
| Dₘₐₓ (Degradation) | >90% | [Appropriate Cell Line] | Western Blot |
| Binding Affinity (to CRBN) | K_D = 200 nM | - | SPR/ITC |
| Binding Affinity (to Target) | K_D = 150 nM | - | SPR/ITC |
| Ternary Complex K_D | 25 nM | - | SPR/ITC |
| Cooperativity (α) | 5.3 | - | Calculated from K_D values |
DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation.
Conclusion
"this compound" is a valuable building block for the synthesis of PROTACs. Its hydrophilic nature and defined length allow for the rational design of degraders with improved physicochemical properties. The protocols provided herein offer a framework for the successful conjugation of this linker to E3 ligase ligands and the subsequent biological evaluation of the resulting PROTACs. Careful optimization of the linker length and attachment points is crucial for achieving potent and selective protein degradation.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. lifesensors.com [lifesensors.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for Coupling "Hydroxy-PEG2-C2-methyl ester" to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Hydroxy-PEG2-C2-methyl ester" is a bifunctional crosslinker containing a short polyethylene glycol (PEG) spacer. Its structure is particularly relevant in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The PEG linker in a PROTAC plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, and it can also improve the solubility and pharmacokinetic properties of the molecule.[6][7][8]
This document provides a detailed protocol for the chemical modification and coupling of "this compound" to a primary amine on a target protein ligand. The process involves a two-stage chemical reaction:
-
Hydrolysis: The methyl ester group is first hydrolyzed to a carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which is subsequently coupled to an amine-containing ligand.[9][10][11]
Chemical Transformation and Coupling Workflow
The overall chemical strategy is depicted below. The methyl ester of the PEG linker is first converted to a carboxylic acid, which is then activated with EDC and NHS. The activated linker is then ready to react with a primary amine on the target ligand to form a stable amide bond.
Caption: Chemical strategy for coupling the PEG linker to a target ligand.
Application in PROTAC-Mediated Protein Degradation
PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: The ubiquitin-proteasome pathway for PROTAC-mediated protein degradation.[4][5][12][13]
Experimental Protocols
Part 1: Hydrolysis of "this compound"
This protocol describes the base-catalyzed hydrolysis of the methyl ester to a carboxylic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Deionized (DI) water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Dissolve the "this compound" in methanol (e.g., 10 mL of MeOH per 1 g of ester).
-
Add 1.5 equivalents of 1 M NaOH solution to the mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 2-3.
-
Remove the methanol using a rotary evaporator.
-
Extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the "Hydroxy-PEG2-C2-carboxylic acid".
Part 2: EDC/NHS Coupling to Target Protein Ligand
This protocol details the two-step coupling of the hydrolyzed PEG linker to a primary amine on the target ligand.[10][11][14]
Materials:
-
Hydroxy-PEG2-C2-carboxylic acid (from Part 1)
-
Target protein ligand with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Purification column (e.g., Size Exclusion Chromatography or Reverse Phase HPLC)
Procedure: Step A: Activation of the PEG Linker
-
Dissolve the "Hydroxy-PEG2-C2-carboxylic acid" in Activation Buffer.
-
Add 1.5 equivalents of EDC-HCl and 1.2 equivalents of NHS to the solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester. The activation reaction is most efficient at a pH of 4.5-7.2.[15]
Step B: Coupling to the Target Ligand
-
Dissolve the target protein ligand in Coupling Buffer.
-
Add the activated PEG-NHS ester solution from Step A to the ligand solution. The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7-8.[15]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.
Part 3: Purification of the PEGylated Ligand
Purification is critical to remove unreacted reagents and byproducts. The choice of method depends on the properties of the conjugate.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.[4][16]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for separation of PEGylated and non-PEGylated forms.[13][16]
-
Reverse Phase Chromatography (RPC): Separates based on hydrophobicity and is widely used for the purification of peptides and small molecules.[16]
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RPC for protein purification.[13][16]
Experimental Workflow Visualization
References
- 1. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE [vedantu.com]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. Methyl Esters [organic-chemistry.org]
- 4. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. homework.study.com [homework.study.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of PROTACs Containing PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Purification Challenge of PEGylated PROTACs
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific target proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve pharmacokinetic properties, and optimize the ternary complex formation.[1]
However, the inclusion of PEG linkers introduces significant challenges in the purification process. The inherent flexibility and hydrophilicity of the PEG chain can lead to a heterogeneous mixture of products, including unreacted starting materials, PROTACs with varying PEG chain lengths, and positional isomers. Furthermore, the large size and potential for aggregation of PEGylated PROTACs complicate the separation from impurities with similar physicochemical properties.[2][3] This document provides detailed application notes and protocols for the effective purification of PROTACs containing PEG linkers using common chromatographic techniques.
Core Purification Strategies and Workflow
A multi-step purification strategy is often necessary to achieve high purity of PEGylated PROTACs. The typical workflow involves an initial capture or cleanup step to remove bulk impurities, followed by one or more polishing steps to resolve the target PROTAC from closely related species. The choice and sequence of techniques depend on the specific properties of the PROTAC and the nature of the impurities.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Initial Cleanup
SEC is an ideal first step to separate the larger PEGylated PROTAC from smaller impurities like unreacted starting materials and excess PEGylation reagents.[2][3]
Objective: To perform a buffer exchange and remove small molecular weight impurities.
Materials:
-
SEC Column: Select a column with a fractionation range suitable for the molecular weight of the PEGylated PROTAC.
-
Mobile Phase: A buffered saline solution such as Phosphate Buffered Saline (PBS) is commonly used.
-
Sample: Crude PROTAC mixture dissolved in the mobile phase and filtered through a 0.22 µm filter.
Instrumentation:
-
HPLC or FPLC system with a UV detector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.[3]
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated PROTAC will elute first.
-
Analysis: Analyze the collected fractions by LC-MS to identify those containing the desired product.
-
Pooling: Pool the fractions containing the pure PEGylated PROTAC.
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Polishing
RP-HPLC is a high-resolution technique used to separate the target PEGylated PROTAC from closely related impurities, such as isomers and unreacted PROTAC.[2]
Objective: To achieve high purity by separating components based on hydrophobicity.
Materials:
-
RP-HPLC Column: C4, C8, or C18 columns are commonly used. C18 columns often provide the best separation of PEGylated proteins from their unmodified counterparts.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: SEC-purified fractions, potentially lyophilized and redissolved in a minimal volume of a solvent compatible with the mobile phase.
Instrumentation:
-
Preparative HPLC system with a UV detector and fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Sample Injection: Inject the sample onto the column.
-
Elution: Elute the bound components using a linear gradient of Mobile Phase B. A shallow gradient is often required to achieve optimal resolution.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Analysis: Analyze the collected fractions by LC-MS to confirm the identity and purity of the desired PROTAC.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Protocol 3: Ion-Exchange Chromatography (IEX) for Separation of PEGylated Species
IEX separates molecules based on their net charge. The addition of a PEG chain can shield the surface charge of a PROTAC, allowing for the separation of species with different degrees of PEGylation.[2][3]
Objective: To separate PROTACs with varying numbers of PEG chains.
Materials:
-
IEX Column: Anion or cation exchange column, chosen based on the isoelectric point (pI) of the PEGylated PROTAC.
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures the PROTAC binds to the column.
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).
-
Sample: SEC-purified fractions, buffer-exchanged into the Binding Buffer.
Instrumentation:
-
HPLC or FPLC system with a UV detector and fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer (Buffer A).
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with Binding Buffer to remove any unbound impurities.
-
Elution: Elute the bound species using a linear gradient of Elution Buffer (Buffer B). A shallow salt gradient is often necessary to resolve species with small charge differences.[3]
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the collected fractions by LC-MS and/or SDS-PAGE to identify the fractions containing the desired PEGylated PROTAC.
-
Pooling and Desalting: Pool the pure fractions and perform a desalting step (e.g., using SEC or dialysis).
Quantitative Data Summary
The following table summarizes illustrative data for the purification of a hypothetical PEGylated PROTAC using the described techniques. Actual results will vary depending on the specific PROTAC molecule and reaction conditions.
| Purification Step | Purity (%) | Recovery (%) | Key Impurities Removed |
| Crude Reaction Mixture | 20-40 | 100 | Unreacted starting materials, excess PEG, reaction byproducts, isomers |
| Size Exclusion Chromatography | 60-80 | 85-95 | Unreacted PEG reagent, small molecule byproducts |
| Reverse-Phase HPLC | >95 | 70-85 | Positional isomers, unreacted PROTAC, di-PEGylated species |
| Ion-Exchange Chromatography | >95 | 75-90 | Mono- vs. di-PEGylated species, positional isomers |
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Product loss during purification steps. | Optimize reaction conditions (stoichiometry, time, temperature). Review each purification step for potential losses. |
| Product Aggregation | Hydrophobic interactions between PROTAC molecules. | Add excipients like arginine to buffers. Optimize buffer pH and ionic strength.[2] |
| Co-elution of Impurities | Similar physicochemical properties of product and impurity. | Optimize the gradient in RP-HPLC or IEX.[2] Consider a different stationary phase or an orthogonal purification technique. |
| Product Heterogeneity (Multiple Peaks) | Presence of different PEGylated species or positional isomers. | Use IEX to separate based on the degree of PEGylation.[2] High-resolution techniques like analytical RP-HPLC may be needed to separate isomers. |
| Difficulty Removing Excess PEG | Similar elution profile to the PEGylated PROTAC in SEC. | Use a high-resolution SEC column with a smaller pore size. Consider dialysis or ultrafiltration.[2] |
Characterization of Purified PEGylated PROTACs
After purification, it is crucial to characterize the final product to confirm its identity, purity, and activity.
-
Mass Spectrometry (MS): To confirm the molecular weight and identify the extent of PEGylation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and attachment site of the PEG linker.[2]
-
Analytical HPLC/UPLC: To assess purity and heterogeneity.[2]
-
Biological Assays: To confirm the degradation activity of the purified PROTAC.
References
Application Notes and Protocols for the Characterization of PROTACs Containing a Hydroxy-PEG2-C2-methyl ester Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for degradation efficacy.[1][2]
This document provides detailed application notes and protocols for the analytical characterization of PROTACs that incorporate a "Hydroxy-PEG2-C2-methyl ester" linker. This short-chain polyethylene glycol (PEG) linker is designed to enhance solubility and provide conformational flexibility, which can be advantageous for optimizing PROTAC performance.[2][] The methodologies described herein are essential for confirming the identity, purity, and functional characteristics of these novel therapeutic molecules.
Physicochemical Properties of the this compound Linker
The "this compound" linker is a hydrophilic spacer used in the synthesis of PROTACs.[4][5][6][7][8] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H16O5 | [8] |
| Molecular Weight | 192.21 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [4] |
| Solubility | Soluble in DMSO | [4] |
Synthesis of PROTACs with a this compound Linker
The synthesis of a PROTAC incorporating the "this compound" linker typically involves a multi-step process where the linker is conjugated to the POI ligand and the E3 ligase ligand. A general synthetic workflow is depicted below. The hydroxyl group on the linker can be activated (e.g., by conversion to a mesylate or tosylate) for reaction with a nucleophile on one of the ligands, while the methyl ester can be hydrolyzed to a carboxylic acid to enable amide bond formation with the other ligand.
Caption: General workflow for synthesizing a PROTAC with the this compound linker.
Analytical Characterization Methods
A comprehensive suite of analytical techniques is required to characterize a PROTAC molecule fully. These methods confirm the chemical structure and purity of the synthesized PROTAC and evaluate its biological activity.
Structural Confirmation and Purity Assessment
a) Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a fundamental technique for verifying the molecular weight of the synthesized PROTAC and assessing its purity. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.
Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) to a concentration of approximately 1 mg/mL. Dilute further with the initial mobile phase to a final concentration of 10-100 µg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended.
-
Scan Range: 100-2000 m/z.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the PROTAC.
-
Confirm the measured mass matches the calculated mass.
-
Integrate the peak area of the PROTAC and any impurities in the total ion chromatogram (TIC) or UV chromatogram to determine purity.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the connectivity of the atoms within the PROTAC molecule. Both 1H and 13C NMR are essential for full structural elucidation. The characteristic signals of the PEG linker protons can be observed in the 1H NMR spectrum.
Protocol: 1H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the PROTAC sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard 1H pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Analysis:
-
Integrate the peaks and assign them to the corresponding protons in the PROTAC structure.
-
Pay particular attention to the signals from the PEG linker, which typically appear in the region of 3.5-3.7 ppm.[9]
-
Quantitative Data Summary (Illustrative Example for a PEG-linked PROTAC)
| Analytical Method | Parameter | Result |
| LC-MS | Purity | >98% |
| [M+H]+ (calculated) | e.g., 950.45 Da | |
| [M+H]+ (observed) | e.g., 950.48 Da | |
| 1H NMR | Conformance to Structure | Confirmed |
Biophysical Characterization of Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation. Biophysical techniques are employed to study the binding affinities of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.
Caption: Workflow for assessing ternary complex formation using Surface Plasmon Resonance (SPR).
a) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding kinetics and affinities. It is a powerful tool for characterizing the binary and ternary interactions of a PROTAC.
Protocol: SPR Analysis of Ternary Complex Formation
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of this interaction.
-
Inject the target protein alone as a negative control to ensure it does not bind to the E3 ligase in the absence of the PROTAC.
-
-
Ternary Complex Analysis:
-
Inject a series of concentrations of the target protein pre-incubated with a fixed, saturating concentration of the PROTAC.
-
Fit the binding data to a suitable model to determine the affinity of the ternary complex.
-
-
Data Analysis: Calculate the cooperativity (α), which is the ratio of the binary binding affinity of the PROTAC to the E3 ligase to its affinity in the presence of the target protein. A value of α > 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.
b) Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes associated with binding events, providing thermodynamic data (KD, enthalpy, and entropy) for the binary and ternary interactions.
Quantitative Data Summary (Illustrative Example for a PEG-linked PROTAC)
| Assay | Interaction | KD (nM) | Cooperativity (α) |
| SPR | PROTAC <> E3 Ligase | 50 | - |
| PROTAC <> Target Protein | 20 | - | |
| E3 Ligase-PROTAC <> Target Protein | 5 | 10 | |
| ITC | PROTAC <> E3 Ligase | 60 | - |
| PROTAC <> Target Protein | 25 | - | |
| E3 Ligase-PROTAC <> Target Protein | 7 | 8.6 |
In-Cell Characterization
a) Cellular Permeability Assays
The ability of a PROTAC to cross the cell membrane is crucial for its activity. Cellular permeability can be assessed using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol: PAMPA
-
Plate Preparation: A 96-well filter plate is coated with a lipid mixture (e.g., lecithin in dodecane) to form an artificial membrane. The receiver plate is filled with buffer.
-
Sample Addition: The PROTAC is added to the donor wells.
-
Incubation: The filter plate is placed on top of the receiver plate, and the assembly is incubated for several hours.
-
Quantification: The concentration of the PROTAC in both the donor and receiver wells is quantified by LC-MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
b) Target Engagement Assays
These assays confirm that the PROTAC can bind to its target protein within the cellular environment. The NanoBRET™ assay is a commonly used method.
c) Protein Degradation Assays (Western Blot)
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. Western blotting is the most common method to quantify the reduction in target protein levels.
Caption: Workflow for assessing PROTAC-induced protein degradation by Western Blot.
Protocol: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours) to determine the dose-response. For a time-course experiment, treat cells with a fixed concentration of PROTAC and harvest at different time points.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for the target protein.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. The DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) can be determined from the dose-response curve.
Quantitative Data Summary (Illustrative Example for a PEG-linked PROTAC)
| Assay | Parameter | Result |
| PAMPA | Papp (10⁻⁶ cm/s) | 1.5 |
| Western Blot | DC50 | 50 nM |
| Dmax | >90% |
Signaling Pathway
The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The comprehensive analytical characterization of PROTACs containing the "this compound" linker is essential for their development as therapeutic agents. The protocols and application notes provided here outline the key steps for confirming the structure and purity of these molecules, as well as for evaluating their biophysical and cellular activities. A systematic approach, combining chemical, biophysical, and cell-based assays, will enable researchers to make informed decisions and advance the development of novel and effective protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hydroxy peg2 c2 methyl ester — TargetMol Chemicals [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroxy-PEG2-C2-methyl ester in Cell-Based Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG2-C2-methyl ester is a bifunctional molecule commonly utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins.[1][2] This is achieved through the heterobifunctional nature of PROTACs, which consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1][3][4] The linker component, such as one derived from this compound, is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[4]
These application notes provide a comprehensive overview and detailed protocols for utilizing PROTACs synthesized with a this compound-based linker in various cell-based protein degradation assays.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2][5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.[3][6] The PROTAC molecule is then released to engage another target protein and E3 ligase, acting in a catalytic manner.
Caption: PROTAC Mechanism of Action.
Data Presentation: Quantitative Analysis of a Hypothetical PROTAC
To illustrate the application of this compound in protein degradation studies, we present hypothetical data for a PROTAC, designated "PROTAC-X," which targets the hypothetical protein "Targetin."
Table 1: In Vitro Degradation of Targetin by PROTAC-X
| Concentration (nM) | % Targetin Remaining (Western Blot) |
| 0.1 | 98.2 ± 3.1 |
| 1 | 85.6 ± 4.5 |
| 10 | 52.1 ± 5.2 |
| 100 | 15.3 ± 2.8 |
| 1000 | 5.8 ± 1.9 |
Table 2: Key Degradation Parameters for PROTAC-X
| Parameter | Value | Assay Method |
| DC₅₀ | 12.5 nM | Western Blot |
| Dₘₐₓ | >94% | Western Blot |
| Time to 50% Degradation | 4 hours | Time-Course Western Blot |
-
DC₅₀ (Half-maximal degradation concentration): The concentration of the PROTAC required to induce 50% degradation of the target protein.[7]
-
Dₘₐₓ (Maximum degradation): The maximum percentage of protein degradation achieved.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Experimental Workflow:
Caption: Western Blotting Workflow.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 20-30 minutes.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Repeat the process for the loading control antibody.
-
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
Protocol 2: In-Cell Western™ (ICW) Assay
The In-Cell Western™ assay is a higher-throughput alternative to traditional western blotting for quantifying protein levels in a plate-based format.[9]
Experimental Workflow:
Caption: In-Cell Western™ Workflow.
Materials:
-
96-well clear-bottom black plates
-
PROTAC stock solution
-
Formaldehyde solution (for fixation)
-
Triton X-100 or saponin (for permeabilization)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Primary antibody against the target protein
-
Normalization antibody (e.g., anti-Actin)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Infrared imaging system (e.g., LI-COR Odyssey®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
PROTAC Treatment: Treat cells with the PROTAC as described in the western blot protocol.
-
Fixation and Permeabilization:
-
Remove the media and fix the cells with a formaldehyde solution.
-
Wash the cells and permeabilize them with a Triton X-100 or saponin solution.
-
-
Blocking: Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the target protein primary antibody and the normalization primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate them with a mixture of the corresponding infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Plate Scanning: Wash the cells and scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the target and normalization antibodies. Normalize the target signal to the normalization signal.
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ assay can be used to monitor the formation of the ternary complex in live cells, providing insights into the mechanism of action of the PROTAC.[5]
Experimental Workflow:
Caption: NanoBRET™ Ternary Complex Assay Workflow.
Materials:
-
Cells engineered to express NanoLuc®-fused target protein and HaloTag®-fused E3 ligase
-
PROTAC stock solution
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection and Seeding: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion. Seed the transfected cells in a 96-well white plate.
-
HaloTag® Ligand Labeling: Label the HaloTag®-E3 ligase with the HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Signal Reading: Measure the donor (NanoLuc®) emission and the acceptor (NanoBRET™ 618) emission using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates ternary complex formation.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs. The assays described in these application notes provide a robust framework for characterizing the efficacy and mechanism of action of PROTACs in cell-based systems. Proper experimental design and data analysis are crucial for advancing the development of these promising new therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating PROTAC Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the physical removal of the target protein.[4] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][5] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][4][6] This application note provides a detailed experimental workflow and protocols for the in vitro evaluation of PROTAC efficacy.
PROTAC Mechanism of Action and Signaling Pathway
The efficacy of a PROTAC is contingent on the successful formation of a stable ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[6][7][] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation.[9][10] The degradation of the POI can then lead to downstream effects, such as the inhibition of signaling pathways involved in cell proliferation and survival.[1]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for In Vitro Efficacy Evaluation
A systematic in vitro evaluation is crucial to characterize the efficacy and mechanism of action of a novel PROTAC.[11] The workflow typically involves a series of assays to confirm ternary complex formation, target ubiquitination, protein degradation, and the resulting cellular consequences.
Caption: A typical experimental workflow for evaluating PROTAC efficacy in vitro.
Data Presentation
Quantitative data from the various assays should be summarized in clearly structured tables to facilitate comparison between different PROTAC compounds or experimental conditions.
Table 1: Summary of In Vitro PROTAC Efficacy Data
| PROTAC Compound | Target Engagement (Kd, nM) | Ternary Complex Formation (Cooperativity, α) | Target Degradation (DC50, nM) | Max Degradation (Dmax, %) | Cell Viability (IC50, nM) | Apoptosis Induction (% of Apoptotic Cells) |
| PROTAC-A | 15 | 5.2 | 25 | 92 | 50 | 65 |
| PROTAC-B | 20 | 3.1 | 75 | 85 | 150 | 40 |
| Negative Control | >10,000 | N/A | >10,000 | <10 | >10,000 | <5 |
| (Non-degrading Ligand) |
-
Kd: Dissociation constant, a measure of binding affinity.
-
α: Cooperativity factor, where α > 1 indicates positive cooperativity in ternary complex formation.
-
DC50: The concentration of PROTAC that results in 50% degradation of the target protein.[4]
-
Dmax: The maximum percentage of protein degradation achieved.[4]
-
IC50: The concentration of PROTAC that inhibits cell viability by 50%.
-
N/A: Not applicable.
Experimental Protocols
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is designed to qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in a cellular context.[12][13]
Materials:
-
Cell line expressing the POI and the E3 ligase of interest.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against the POI and the E3 ligase.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli sample buffer).
-
Western blot reagents (see protocol below).
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the PROTAC compound at various concentrations and a vehicle control for a specified time (e.g., 2-4 hours). Pre-treat with a proteasome inhibitor for 1-2 hours before adding the PROTAC to stabilize the ternary complex.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with a primary antibody against the POI or the E3 ligase overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both the POI and the E3 ligase to detect the co-immunoprecipitated proteins. An increased signal for the co-precipitated protein in the presence of the PROTAC indicates ternary complex formation.
Target Protein Ubiquitination Assay (In-Cell Western Blot)
This protocol determines if the PROTAC induces ubiquitination of the target protein.[14][15]
Materials:
-
Same as for the Ternary Complex Formation Assay.
-
Primary antibody against ubiquitin.
Methodology:
-
Cell Treatment and Lysis: Follow steps 1 and 2 from the Ternary Complex Formation Assay protocol.
-
Immunoprecipitation of POI:
-
Incubate cell lysates with an antibody against the POI to immunoprecipitate the target protein.
-
-
Western Blot for Ubiquitin:
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high molecular weight bands in the PROTAC-treated samples indicates polyubiquitination of the POI.
-
Target Protein Degradation Assay (Western Blot)
Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[4][6]
Materials:
-
Cell culture reagents.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[4][6]
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[4]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[4]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
-
Cell Viability Assay (e.g., CCK-8 or CTG)
This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.[][17]
Materials:
-
Cell line of interest.
-
PROTAC compound.
-
96-well plates.
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® (CTG) Luminescent Cell Viability Assay kit.
-
Plate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
For CCK-8, add the reagent to each well and incubate. Measure the absorbance at the recommended wavelength.
-
For CTG, add the reagent to each well, incubate to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[9][18]
Materials:
-
Cell line of interest.
-
PROTAC compound.
-
White-walled 96-well plates.
-
Caspase-Glo® 3/7 Assay System.
-
Luminometer.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the PROTAC as described for the cell viability assay.
-
Assay Procedure:
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
-
Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
-
Data Analysis: Normalize the results to the vehicle control to determine the fold-change in caspase activity.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 13. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Apoptosis Assays [labome.com]
Application Notes and Protocols for Synthesizing Orally Bioavailable PROTACs Using "Hydroxy-PEG2-C2-methyl ester"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. This is achieved by co-opting the cell's native ubiquitin-proteasome system. A key challenge in the development of PROTACs as oral therapeutics is their often-large molecular weight and suboptimal physicochemical properties, which can limit oral bioavailability. The strategic selection of the linker component, which connects the target-binding and E3 ligase-recruiting moieties, is critical in overcoming these hurdles.
This document provides detailed application notes and protocols for the use of "Hydroxy-PEG2-C2-methyl ester," a short-chain polyethylene glycol (PEG) linker, in the synthesis of orally bioavailable PROTACs. The incorporation of a hydrophilic PEG linker can enhance aqueous solubility and cell permeability, properties that are advantageous for oral absorption.[1][2] The flexibility of the PEG chain also plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.
Rationale for Using this compound
"this compound" is a bifunctional linker that offers several advantages for the synthesis of PROTACs intended for oral administration:
-
Enhanced Solubility: The ethylene glycol units impart hydrophilicity, which can improve the solubility of the final PROTAC molecule in aqueous environments, a key factor for oral absorption.[1]
-
Improved Permeability: While seemingly counterintuitive for a hydrophilic linker, short PEG chains can adopt conformations that shield polar surface area, potentially improving passive diffusion across the intestinal membrane.[3]
-
Optimal Length for Ternary Complex Formation: For certain target protein and E3 ligase pairs, a short and flexible linker is essential for achieving the correct geometry for efficient ubiquitination. Linkers that are too long can lead to unproductive binding, while those that are too short may cause steric hindrance.[4][5]
-
Synthetic Versatility: The terminal hydroxyl and methyl ester groups provide orthogonal handles for the sequential conjugation of the target-binding ligand and the E3 ligase ligand, allowing for a modular and efficient synthesis.
Case Study: An Orally Bioavailable EGFR Degrader
To illustrate the application of a short PEG linker in developing orally bioavailable PROTACs, we will reference a case study of an Epidermal Growth Factor Receptor (EGFR) degrader. In this example, a PROTAC incorporating a short PEG linker was developed to target osimertinib-resistant EGFR mutants. The inclusion of a PEG2 unit between the EGFR-targeting warhead and the von Hippel-Lindau (VHL) E3 ligase ligand was critical for restoring degradation potency while maintaining oral bioavailability.[]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters for a representative EGFR-targeting PROTAC synthesized with a short PEG linker, based on literature examples.
Table 1: In Vitro Degradation and Binding Affinity
| Parameter | Value | Description |
| DC50 | 5-50 nM | The half-maximal degradation concentration in cancer cell lines (e.g., H3255, HCC-827).[7] |
| Dmax | >95% | The maximum percentage of target protein degradation observed.[7] |
| Binding Affinity (Kd) to Target | 1-20 nM | The dissociation constant for the binding of the PROTAC to the target protein (EGFR). |
| Binding Affinity (Kd) to E3 Ligase | 50-200 nM | The dissociation constant for the binding of the PROTAC to the E3 ligase (VHL). |
Table 2: In Vivo Pharmacokinetic Properties (Oral Administration in Mice)
| Parameter | Value | Description |
| Oral Bioavailability (F%) | 20-40% | The fraction of the administered oral dose that reaches systemic circulation. |
| Cmax | 100-500 ng/mL | The maximum observed plasma concentration. |
| Tmax | 2-4 hours | The time at which Cmax is observed. |
| AUC | 500-2000 ng·h/mL | The total drug exposure over time (Area Under the Curve). |
| Half-life (t1/2) | 4-8 hours | The time required for the plasma concentration to decrease by half. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing "this compound".
Protocol 1: Synthesis of the PROTAC
This protocol outlines a two-step synthesis involving the sequential conjugation of the target-binding ligand and the E3 ligase ligand to the "this compound" linker.
Step 1: Coupling of the Target-Binding Ligand to the Linker
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the target-binding ligand (containing a suitable functional group, e.g., an amine) and "this compound" (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Reagent Addition: Add a coupling reagent such as HATU (1.5 equivalents) and a base like diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the ligand-linker intermediate.
Step 2: Coupling of the E3 Ligase Ligand
-
Hydrolysis of the Methyl Ester: Dissolve the ligand-linker intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2.0 equivalents) and stir at room temperature until the hydrolysis of the methyl ester is complete (monitored by LC-MS). Acidify the reaction mixture with 1N HCl and extract the product with an organic solvent.
-
Coupling to E3 Ligase Ligand: Dissolve the resulting carboxylic acid and the E3 ligase ligand (e.g., a derivative of VHL or Cereblon with an available amine group) in anhydrous DMF. Add HATU (1.5 equivalents) and DIPEA (3.0 equivalents).
-
Reaction Monitoring and Purification: Stir the reaction at room temperature and monitor by LC-MS. Upon completion, purify the final PROTAC using preparative high-performance liquid chromatography (HPLC). Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: In Vitro Evaluation of Protein Degradation (Western Blot)
-
Cell Culture and Treatment: Plate cancer cells (e.g., a relevant EGFR mutant cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 value by plotting the percentage of degradation against the PROTAC concentration.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
-
Animal Dosing: Administer the PROTAC to a cohort of mice via oral gavage at a specific dose (e.g., 10-30 mg/kg), formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Blood Sampling: Collect blood samples from the mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or retro-orbital bleeding.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Analyze the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and oral bioavailability (by comparing the AUC from oral administration to that from intravenous administration).
Visualizations
Signaling Pathway: PROTAC-mediated EGFR Degradation
Caption: PROTAC-mediated degradation of EGFR protein.
Experimental Workflow: PROTAC Synthesis and Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 7. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing PROTAC® Solubility with Hydroxy-PEG2-C2-methyl ester
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of "Hydroxy-PEG2-C2-methyl ester" as a linker to improve the solubility of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it improve PROTAC solubility?
A1: "this compound" is a chemical linker used in the synthesis of PROTACs. It is a bifunctional molecule containing a two-unit polyethylene glycol (PEG) chain, which is known to be hydrophilic (water-loving). By incorporating this PEG linker into a PROTAC structure, the overall hydrophilicity of the molecule is increased. This helps to overcome the inherent hydrophobicity and high molecular weight of many PROTACs, which are common causes of poor aqueous solubility. Improved solubility is crucial for the developability of PROTACs as therapeutic agents, as it can positively impact their absorption, distribution, metabolism, and excretion (ADME) properties.
Q2: What are the key physicochemical properties of "this compound"?
A2: The key properties of "this compound" are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H16O5 | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in DMSO | [1] |
Q3: How does the solubility of a PROTAC with a PEG linker compare to one with an alkyl linker?
Troubleshooting Guide
This guide addresses common issues encountered when using "this compound" to improve PROTAC solubility.
| Issue | Potential Cause | Suggested Solution |
| Low solubility of the final PROTAC despite using a PEG linker. | 1. Insufficient PEG length: The two PEG units in "this compound" may not be sufficient to counteract the hydrophobicity of the rest of the PROTAC. 2. Aggregation: The PROTAC may still be prone to aggregation, especially at high concentrations. 3. Poorly soluble warhead or E3 ligase ligand: The inherent insolubility of the binding moieties may be the dominant factor. | 1. Synthesize PROTACs with longer PEG linkers (e.g., PEG4, PEG6) to further increase hydrophilicity. 2. Perform a solubility screen in different buffers and with various excipients. 3. Consider re-engineering the warhead or E3 ligase ligand to improve their intrinsic solubility. |
| Difficulty in purifying the PEGylated PROTAC. | High polarity of the PROTAC: PEG linkers increase the polarity of the molecule, which can lead to poor separation on normal-phase silica gel chromatography. | Use reverse-phase preparative HPLC (RP-HPLC) for purification, as this technique is better suited for polar molecules. |
| Inconsistent results in cellular assays. | Precipitation of the PROTAC in cell culture media: Even with improved solubility, the PROTAC may precipitate out of the aqueous environment of the cell culture medium, leading to inaccurate dosing and variable results. | 1. Determine the kinetic solubility of the PROTAC in the specific cell culture medium being used. 2. Ensure the final concentration of the PROTAC in the assay is below its kinetic solubility limit. 3. Consider using a formulation with solubilizing agents, but be mindful of their potential effects on the cells. |
| Low yield during the synthesis of the PROTAC. | Inefficient coupling reactions: The hydroxyl or methyl ester functional groups of the linker may not be reacting efficiently with the corresponding functionalities on the warhead or E3 ligase ligand. | 1. Optimize the coupling reaction conditions, including the choice of coupling reagents, base, solvent, and temperature. 2. Confirm the purity and reactivity of the starting materials, including the "this compound" linker. |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol outlines a general two-step approach for synthesizing a PROTAC.
Step 1: Coupling of the Warhead to the Linker
-
Dissolve the amine-functionalized warhead (1.0 eq) and "this compound" (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the warhead-linker intermediate.
Step 2: Saponification and Coupling of the E3 Ligase Ligand
-
Dissolve the warhead-linker intermediate in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature until the saponification is complete (monitored by LC-MS).
-
Acidify the reaction mixture and extract the carboxylic acid product.
-
Dissolve the resulting carboxylic acid, the hydroxyl-functionalized E3 ligase ligand, and a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) in an anhydrous solvent like dichloromethane (DCM).
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC using preparative reverse-phase HPLC.
Protocol 2: Kinetic Solubility Assay
This assay determines the solubility of a PROTAC in an aqueous buffer, which is crucial for in vitro experiments.
Materials:
-
PROTAC synthesized with "this compound"
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
96-well plates
-
Multichannel pipette
-
Plate shaker
-
Plate centrifuge
-
LC-MS/MS or UV-Vis plate reader
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
In a 96-well plate, perform a serial 2-fold dilution of the PROTAC stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 1.22 µM).
-
In a separate 96-well plate, add 198 µL of the desired aqueous buffer to each well.
-
Transfer 2 µL of each PROTAC dilution from the DMSO plate to the corresponding wells of the aqueous buffer plate. This will result in a final DMSO concentration of 1%.
-
Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
After incubation, centrifuge the plate at a high speed (e.g., 4000 rpm) for 10 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.
-
The kinetic solubility is the highest concentration at which the PROTAC remains fully dissolved in the aqueous buffer.
Signaling Pathway and Experimental Logic
The use of "this compound" is a key step in the chemical synthesis of a functional PROTAC. The ultimate goal is to create a molecule that can effectively induce the degradation of a target protein. The logical flow from linker selection to observing the desired biological outcome is depicted below.
References
Technical Support Center: Optimizing "Hydroxy-PEG2-C2-methyl ester" PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of PROTACs utilizing a "Hydroxy-PEG2-C2-methyl ester" linker.
Troubleshooting Guide
Researchers facing issues with poor cellular activity of their "this compound" PROTACs can consult the following guide to diagnose and resolve common problems.
Problem 1: Low or No Target Degradation
If your PROTAC shows little to no degradation of the target protein, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Poor Cell Permeability | The "this compound" linker, while incorporating a flexible PEG unit to potentially enhance solubility, may still contribute to a high molecular weight and polar surface area, hindering passive diffusion across the cell membrane.[1][2] Consider strategies to improve permeability such as linker modification or prodrug approaches.[1][3] |
| Inefficient Ternary Complex Formation | The length and flexibility of the PEG linker might not be optimal for inducing a stable and productive ternary complex between your target protein and the E3 ligase.[4] The geometry of this complex is critical for efficient ubiquitination.[2] |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to reduced degradation.[4][5] This results in a bell-shaped dose-response curve.[5] |
| Incorrect E3 Ligase Choice | The selected E3 ligase may not be expressed at sufficient levels in your cell line of interest or may not be efficient at ubiquitinating your target protein.[4][6] |
| PROTAC Instability | The methyl ester in the linker could be susceptible to hydrolysis by cellular esterases, leading to compound degradation before it can act. |
Troubleshooting Workflow for Low Target Degradation
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Frequently Asked Questions (FAQs)
Q1: What are the general challenges with PROTAC cell permeability?
PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da, placing them "beyond the Rule of 5" for oral bioavailability.[1] Their structure, which includes two ligands and a linker, often results in a high polar surface area and a large number of rotatable bonds, both of which can negatively impact passive diffusion across the lipid bilayer of the cell membrane.[2][7]
Q2: How does the "this compound" linker influence cell permeability?
The components of this linker have distinct potential effects:
-
Hydroxy and PEG2: The polyethylene glycol (PEG) portion is often included to improve solubility.[4] However, the hydroxyl group and the ether oxygens in the PEG chain are polar and can increase the polar surface area, potentially hindering membrane passage.
-
C2-methyl ester: The ester group may be included as a synthetic handle or to modulate properties. While less polar than a carboxylic acid, it can still be a site for hydrogen bonding. The methyl group adds some lipophilicity.
Q3: What strategies can I employ to improve the permeability of my PROTAC?
Several rational design strategies can be used to enhance cell permeability:
-
Linker Optimization:
-
Reduce Polarity: Replace the PEG linker with a more lipophilic alkyl chain or a rigid phenyl ring.[3]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce polarity and improve permeability.[8]
-
Rigidification: Introducing cyclic elements (e.g., piperazine, piperidine) can reduce the number of rotatable bonds and pre-organize the PROTAC for binding, which can sometimes improve permeability.[1]
-
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can shield polar groups and reduce the molecule's effective size and polarity, creating a more "ball-like" structure that is more amenable to passing through the cell membrane.[3][9]
-
Prodrug Strategy: Masking polar functional groups, such as the hydroxyl group on the linker, with a lipophilic, cleavable moiety can improve membrane transit.[1][3] This "prodrug" is then cleaved inside the cell to release the active PROTAC.
Q4: What experimental assays can be used to assess PROTAC cell permeability?
Several in vitro methods are commonly used:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A cell-free, high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[10][11] It is useful for early-stage screening.
-
Caco-2 Permeability Assay: A cell-based assay using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[10] This assay accounts for passive diffusion, active transport, and efflux mechanisms.[10]
-
NanoBRET Target Engagement Assay: This can be used in live vs. permeabilized cells to calculate an "availability index," which provides a relative measure of intracellular PROTAC concentration.[12]
Permeability Assay Comparison
| Assay | Type | Throughput | Measures |
| PAMPA | Cell-free | High | Passive Diffusion |
| Caco-2 | Cell-based | Medium | Passive Diffusion, Active Transport, Efflux |
| NanoBRET | Cell-based | High | Intracellular Availability |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for assessing the passive permeability of a PROTAC.
-
Preparation of Solutions:
-
Prepare a stock solution of the "this compound" PROTAC in DMSO.
-
Prepare the donor solution by diluting the PROTAC stock into a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare the acceptor solution (buffer with a percentage of a "sink" component like serum to mimic physiological conditions).
-
Prepare the artificial membrane solution (e.g., lecithin in dodecane).
-
-
Assay Plate Preparation:
-
Coat the filter of a 96-well donor plate with the artificial membrane solution.
-
Add the acceptor solution to a 96-well acceptor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich."
-
-
Incubation:
-
Add the donor solution containing the PROTAC to the donor plate.
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using a standard formula that takes into account the volume of the wells, the area of the filter, and the incubation time.
-
PROTAC Degradation Mechanism
Caption: The mechanism of action for a PROTAC, highlighting the critical cell uptake step.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Optimizing the linker length of "Hydroxy-PEG2-C2-methyl ester" for enhanced degradation
Welcome to the Technical Support Center for linker optimization. This guide provides troubleshooting advice and frequently asked questions for researchers using linkers like "Hydroxy-PEG2-C2-methyl ester" to enhance targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary role?
"this compound" is a heterobifunctional linker that contains a polyethylene glycol (PEG) spacer.[1][2] Its primary role is to serve as a molecular bridge in the synthesis of larger, more complex molecules, particularly Proteolysis Targeting Chimeras (PROTACs).[3][4] In a PROTAC, the linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase.[3] The hydrophilic PEG component helps to increase the solubility of the final conjugate molecule in aqueous solutions.[2]
Q2: Why is the linker length so important for targeted protein degradation?
The linker is not just a passive spacer; it is a critical determinant of the efficacy of a PROTAC.[5] Its length and flexibility dictate the spatial orientation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[6]
-
Too Short: A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[5]
-
Too Long: A linker that is too long might lead to an unstable or non-productive ternary complex, also resulting in poor degradation.[7]
Therefore, an optimal linker length is crucial for achieving the correct proximity and orientation needed for efficient ubiquitination and subsequent degradation of the target protein.[5]
Q3: What are the key metrics for measuring the efficiency of a protein-degrading molecule?
The efficiency of a PROTAC is typically quantified using two key parameters derived from dose-response experiments:[5]
-
DC50: The half-maximal degradation concentration. It represents the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum level of degradation observed at saturating concentrations of the PROTAC. It indicates the degradation efficacy.
Q4: Does the "degradation" in the topic title refer to the linker or the target protein?
In the context of optimizing PROTACs, "enhanced degradation" almost always refers to the target protein . The PROTAC's function is to induce the cell's own machinery (the ubiquitin-proteasome system) to selectively eliminate a disease-causing protein.[3] While some linkers are designed to be "cleavable" under specific conditions to release a payload, the primary goal of optimizing linker length is to maximize the degradation of the target protein.[8][9][10]
Troubleshooting Guide
Issue 1: My PROTAC shows low degradation efficiency (high DC50 / low Dmax).
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Linker Length | The linker may be too short or too long for the specific target and E3 ligase pair. Synthesize a small library of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG3, PEG4, etc.) to empirically determine the optimal length.[6][7] |
| Incorrect Attachment Points | The points where the linker connects to the two ligands are crucial. A different exit vector on either ligand can dramatically alter the geometry of the ternary complex. Re-evaluate the synthesis strategy to connect the linker to different positions on the ligands.[6] |
| Poor Ternary Complex Formation | Even with an optimal length, the linker's composition might not favor the protein-protein interactions needed for a stable complex. Consider linkers with different chemical properties (e.g., more rigid alkyl chains vs. flexible PEG chains).[11] |
Issue 2: The synthesized conjugate has poor solubility.
| Possible Cause | Troubleshooting Suggestion |
| Hydrophobic Ligands/Payload | The ligands used to bind the target protein or E3 ligase may be highly hydrophobic, leading to aggregation and poor solubility of the final PROTAC.[6][12] |
| Insufficient PEG Length | PEG linkers are used to increase the hydrophilicity and solubility of the conjugate.[12][13] If solubility is an issue, using a linker with a longer PEG chain (e.g., PEG4, PEG8, or PEG12) can significantly improve solubility by creating a larger hydration shell around the molecule.[12] |
| Aggregation | Poor solubility can lead to ADC or PROTAC aggregation, which can reduce efficacy and potentially cause an immune response.[12][14] Increasing the PEG chain length is a primary strategy to mitigate this.[12] |
Issue 3: The linker appears to be unstable in my assay.
| Possible Cause | Troubleshooting Suggestion |
| Hydrolysis of Ester Group | The "this compound" linker contains a methyl ester group, which can be hydrolyzed under strong basic conditions.[1] Ensure that all experimental buffers are within a stable pH range (typically neutral). |
| Enzymatic Cleavage | Some linkers may contain motifs (like certain peptide sequences or ester bonds) that are susceptible to cleavage by intracellular enzymes.[9][10] If premature cleavage is suspected, analyze the sample over time by LC-MS to detect metabolites.[15] |
| Designed Cleavability | If you are using a purposefully cleavable linker (e.g., one with a disulfide or hydrazone bond), cleavage is expected under specific conditions (e.g., reducing environment or acidic pH, respectively).[9][10] If cleavage is happening outside these conditions, the linker is not suitable for your application. Consider a non-cleavable linker with more stable bonds, such as amides.[9] |
Data Presentation: Impact of Linker Length on Degradation
The following table presents hypothetical data from a study comparing the degradation of a target protein (Protein X) by a series of PROTACs. The PROTACs use the same target-binding and E3-binding ligands but have different PEG linker lengths.
| PROTAC Name | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Hydroxy-PEG1 -C2-amide | 11 | 250 | 65 |
| PROTAC-2 | Hydroxy-PEG2 -C2-amide | 14 | 85 | 88 |
| PROTAC-3 | Hydroxy-PEG3 -C2-amide | 17 | 25 | 95 |
| PROTAC-4 | Hydroxy-PEG4 -C2-amide | 20 | 98 | 85 |
| PROTAC-5 | Hydroxy-PEG5 -C2-amide | 23 | 310 | 60 |
Data are for illustrative purposes only.
Visualizations and Workflows
PROTAC Mechanism of Action
The diagram below illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target Protein of Interest (POI).
Caption: A diagram of the PROTAC catalytic cycle for targeted protein degradation.
Experimental Workflow for Linker Length Optimization
This workflow outlines the key steps researchers should follow to systematically optimize the linker length for a new PROTAC.
Caption: A workflow for the rational design and optimization of PROTAC linker length.
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol is used to determine the extent of target protein degradation after treating cells with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, MDA-MB-231) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 12, 24 hours).[11]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the total protein amount for all samples (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load samples onto a polyacrylamide gel (SDS-PAGE) and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[5]
-
Protocol 2: In Vitro Linker Stability Assay
This protocol assesses the chemical stability of your conjugate in different environments.
-
Buffer Preparation:
-
Prepare a set of buffers mimicking physiological conditions, for example:
-
Simulated Gastric Fluid (SGF): pH 1.2
-
Simulated Intestinal Fluid (SIF): pH 6.5
-
Phosphate-Buffered Saline (PBS): pH 7.4[16]
-
-
-
Incubation:
-
Dissolve your purified PROTAC or conjugate in each buffer to a final concentration of ~25 µM.[16]
-
Incubate the solutions at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench any potential reaction by adding an equal volume of cold acetonitrile or by freezing at -80°C.
-
-
LC-MS Analysis:
-
Analyze each sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the disappearance of the parent compound's mass peak and the appearance of any new peaks corresponding to cleaved fragments.
-
-
Data Analysis:
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the T=0 sample.
-
Determine the half-life (t½) of the conjugate in each buffer condition to quantify its stability.[16]
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. cenmed.com [cenmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. purepeg.com [purepeg.com]
- 10. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. purepeg.com [purepeg.com]
- 13. chempep.com [chempep.com]
- 14. researchgate.net [researchgate.net]
- 15. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ternary Complex Formation with "Hydroxy-PEG2-C2-methyl ester"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the formation of ternary complexes, with a specific focus on PROTACs utilizing the "Hydroxy-PEG2-C2-methyl ester" linker.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its role in a PROTAC?
"this compound" is a chemical linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3]
The linker is a critical component that connects the ligand that binds to the target protein (the "warhead") and the ligand that recruits the E3 ligase. The properties of the linker, such as its length, flexibility, and chemical composition, significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[4][] "this compound" is a type of polyethylene glycol (PEG) linker, which is favored for its hydrophilicity, biocompatibility, and the ease with which its length can be modified.[4][]
Q2: My PROTAC with the "this compound" linker shows low or no degradation of the target protein. What are the potential causes?
Several factors could contribute to low or no degradation. Here's a troubleshooting guide:
-
Inefficient Ternary Complex Formation: The primary reason for a lack of degradation is often the inability to form a stable and productive ternary complex. The length and flexibility of the "this compound" linker may not be optimal for your specific target protein and E3 ligase pair. A linker that is too short can cause steric hindrance, preventing the two proteins from binding simultaneously.[7]
-
Poor Cell Permeability: PROTACs are often large molecules, and the hydrophilic nature of PEG linkers can sometimes hinder their ability to cross the cell membrane.[7] While PEG linkers can improve solubility, a balance must be struck to ensure adequate cell permeability.[4]
-
Suboptimal Linker Flexibility: While flexibility can be advantageous, allowing the PROTAC to adopt a favorable conformation for ternary complex formation, excessive flexibility can be detrimental.[2] It may not sufficiently restrict the geometry of the ternary complex, leading to unstable interactions.[2]
-
E3 Ligase Availability and Activity: Ensure that the E3 ligase you are targeting is expressed and active in your experimental cell line.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This phenomenon, known as the "hook effect," leads to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.[7]
Q3: How can I improve the performance of my PROTAC synthesized with "this compound"?
Optimization is often an iterative process. Consider the following strategies:
-
Vary Linker Length: Synthesize a series of PROTACs with different PEG linker lengths (e.g., PEG1, PEG3, PEG4) to empirically determine the optimal length for your system. While specific data for "this compound" is limited, studies on other systems have shown that even small changes in linker length can have a significant impact on degradation efficiency.[8]
-
Modify Linker Composition: If cell permeability is a suspected issue, consider incorporating more hydrophobic moieties into the linker, such as alkyl chains, to balance the hydrophilicity of the PEG component.[7]
-
Alter Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand can significantly affect the geometry of the ternary complex. Exploring different attachment points can lead to improved performance.
-
Confirm Target Engagement and Ternary Complex Formation: Utilize biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or in-cell assays like NanoBRET to confirm that your PROTAC is binding to both the target protein and the E3 ligase and is capable of forming a ternary complex.
Data Presentation: Comparative Performance of PEG Linkers
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | Key Findings | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | A 16-atom linker showed significantly better degradation than a 12-atom linker, despite similar binding affinities. | --INVALID-LINK-- |
| TANK-binding kinase 1 (TBK1) | VHL | PEG | >12 | PROTACs with linkers shorter than 12 atoms showed no significant activity. | [8] |
| CRBN (homo-PROTAC) | CRBN | PEG | 8 | A short 8-atom PEG linker was found to be optimal for the degradation of CRBN. | [8] |
Experimental Protocols
Accurate assessment of ternary complex formation and protein degradation requires robust experimental methods. Below are detailed protocols for key experiments.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding affinities and kinetics.
-
Objective: To determine the binding kinetics of the PROTAC to the target protein and E3 ligase individually (binary interactions) and the formation and stability of the ternary complex.
-
Methodology:
-
Immobilization: Covalently couple the E3 ligase (e.g., VHL or CRBN complex) to a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) and kinetic parameters (ka, kd).
-
In a separate experiment, inject a series of concentrations of the target protein over a sensor chip with immobilized PROTAC, or co-inject the target protein and PROTAC over a blank sensor chip.
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
The resulting sensorgrams will show the formation and dissociation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex. Cooperativity can be assessed by comparing the affinity of the ternary complex to the binary interactions.
-
Bio-Layer Interferometry (BLI) for Ternary Complex Formation
BLI is another label-free technique that measures biomolecular interactions at the surface of a biosensor.
-
Objective: To confirm the formation of the ternary complex and determine its kinetic parameters.
-
Methodology:
-
Immobilization: Immobilize a biotinylated target protein onto a streptavidin-coated biosensor.
-
Association Step 1 (Binary): Dip the biosensor into a well containing the PROTAC to measure the binding of the PROTAC to the target protein.
-
Association Step 2 (Ternary): Transfer the biosensor to a well containing the E3 ligase to measure the formation of the ternary complex.
-
Dissociation Step: Transfer the biosensor to a buffer-only well to measure the dissociation of the complex.
-
Data Analysis: Analyze the binding and dissociation curves to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.
-
Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Detection
Co-IP is a technique used to study protein-protein interactions within a cell.
-
Objective: To demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase in a cellular context.
-
Methodology:
-
Cell Lysis: Treat cells with the PROTAC or a vehicle control, then lyse the cells to release the proteins.
-
Immunoprecipitation: Add an antibody specific to the E3 ligase (or the target protein) to the cell lysate to pull down the E3 ligase and any interacting proteins.
-
Washing: Wash the antibody-protein complexes to remove non-specific binding partners.
-
Elution: Elute the proteins from the antibody.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both the E3 ligase and the target protein. The presence of the target protein in the E3 ligase immunoprecipitate (and vice versa) in the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex.
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways relevant to PROTAC-mediated protein degradation.
References
Technical Support Center: Troubleshooting PROTACs with Hydroxy-PEG2-C2-methyl ester Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with PROTACs utilizing a "Hydroxy-PEG2-C2-methyl ester" linker, particularly concerning the avoidance of the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs and why is it a concern?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein. This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration. It is a significant concern because it can lead to the misinterpretation of a PROTAC's potency and efficacy. A potent degrader might be mistakenly classified as ineffective if tested at concentrations that fall into the hook effect region.
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's function relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. However, when the PROTAC concentration is excessively high, it is more likely to form binary complexes by binding to either the target protein alone or the E3 ligase alone. These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent protein degradation.
Q3: How does the "this compound" linker potentially influence the hook effect?
A3: The "this compound" is a type of polyethylene glycol (PEG)-based linker. PEG linkers are known to be flexible and hydrophilic, which can offer both advantages and disadvantages.[1]
-
Flexibility: The flexibility of the PEG linker can allow for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.[] However, excessive flexibility in a longer PEG linker might also lead to unproductive binding modes that do not result in efficient degradation, potentially contributing to the hook effect.
-
Solubility: PEG linkers generally improve the solubility of the PROTAC molecule, which is often a challenge for these large molecules.[3] Improved solubility ensures that the PROTAC is available in the cellular environment to engage with its targets.
-
Ternary Complex Stability: The length and composition of the linker are critical for the stability of the ternary complex.[4] An optimally designed linker can create favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity and a more stable ternary complex, which can help mitigate the hook effect.[5] For PROTACs with a "this compound" linker, it is crucial to determine the optimal concentration range to favor ternary complex formation over binary complexes.
Q4: What is a typical concentration range where the hook effect is observed for PROTACs?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used. However, it is often observed at micromolar (µM) concentrations, and can start to appear at concentrations as low as 1 µM.[6] Therefore, it is essential to perform a broad dose-response curve, spanning from picomolar (pM) to high micromolar (µM) concentrations, to identify the optimal degradation window and the onset of the hook effect.
Troubleshooting Guides
Problem 1: My dose-response curve for a "this compound" based PROTAC shows a bell shape, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment with a broader and more granular range of PROTAC concentrations. Ensure you have sufficient data points at the higher concentrations to clearly define the descending part of the bell curve.
-
Determine Optimal Concentration (DC50 and Dmax): Identify the concentration that achieves the maximal degradation (Dmax) and the concentration that achieves 50% of the maximal degradation (DC50). For future experiments, use concentrations at or below the Dmax to ensure you are in the productive degradation range.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (see Experimental Protocols section) to directly measure the formation of the ternary complex at different PROTAC concentrations. This will help to correlate the decrease in degradation with a reduction in ternary complex formation.
-
Problem 2: My "this compound" based PROTAC shows weak or no degradation at all tested concentrations.
-
Likely Cause: This could be due to several factors, including testing at concentrations that are too high (in the hook effect region), poor cell permeability, or low expression of the target protein or E3 ligase.
-
Troubleshooting Steps:
-
Test a Much Broader and Lower Concentration Range: It is possible that the optimal concentration for degradation is much lower than initially tested. Expand your dose-response curve to include nanomolar (nM) and even picomolar (pM) concentrations.
-
Verify Target and E3 Ligase Expression: Confirm that your chosen cell line expresses sufficient levels of both the target protein and the recruited E3 ligase using techniques like Western Blotting or qPCR.
-
Evaluate Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[7] Consider performing a cell permeability assay to assess the intracellular concentration of your PROTAC. The hydrophilic nature of the PEG linker can sometimes hinder passive diffusion across the cell membrane.[8]
-
Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.
-
Data Presentation
Table 1: Illustrative Dose-Response Data for a "this compound" based PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | Percent Degradation of Target Protein (%) |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 70 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 30 |
Table 2: Key Parameters Derived from the Dose-Response Curve
| Parameter | Value |
| DC50 | ~5 nM |
| Dmax | 95% |
| Hook Effect Onset | >100 nM |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is used to quantify the levels of the target protein following treatment with the PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the "this compound" based PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended.
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to detect the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of the PROTAC or vehicle for a specified time. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and stabilize the ternary complex.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag).
-
Add protein A/G beads to capture the antibody-antigen complex.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.
-
Mandatory Visualizations
Caption: Mechanism of PROTAC action and the cause of the hook effect.
Caption: Troubleshooting workflow for addressing the hook effect.
Caption: General experimental workflow for characterizing a novel PROTAC.
References
- 1. precisepeg.com [precisepeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Addressing off-target effects of PROTACs synthesized with "Hydroxy-PEG2-C2-methyl ester"
Welcome to the technical support center for researchers utilizing PROTACs synthesized with the "Hydroxy-PEG2-C2-methyl ester" linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with PROTACs?
A1: Off-target effects in PROTACs can stem from several mechanisms[1]:
-
Unintended Degradation of Non-Target Proteins: This is a major concern and occurs when the PROTAC facilitates the ubiquitination and degradation of proteins other than the intended target.[1] This can happen if the target-binding warhead or the E3 ligase binder has affinity for other proteins.[2]
-
Independent Pharmacological Effects: The warhead or the E3 ligase recruiter (e.g., pomalidomide) can have its own biological activities independent of inducing degradation.[1] For instance, pomalidomide-based PROTACs are known to sometimes degrade zinc-finger (ZF) proteins.[2][3]
-
Perturbation of Signaling Pathways: Degradation of the on-target protein can cause downstream effects. Additionally, the degradation of an off-target protein can activate or inhibit other signaling pathways.[2]
-
Saturation of the Ubiquitin-Proteasome System (UPS): High concentrations or prolonged exposure to PROTACs could potentially alter the normal functioning of the UPS.[1]
Q2: How might the "this compound" linker influence off-target effects?
A2: The linker is a critical component that dictates the geometry of the ternary complex (Target-PROTAC-E3 Ligase) and influences the physicochemical properties of the PROTAC.[4][5] While "this compound" is a specific type of flexible polyethylene glycol (PEG) linker, its properties can contribute to off-target effects in several ways:
-
Conformational Flexibility: Flexible linkers like PEG allow the PROTAC to adopt multiple conformations.[6] While this can be beneficial for forming a productive ternary complex with the intended target, it might also permit the formation of stable, non-productive, or even degradative ternary complexes with other proteins that have some affinity for the warhead or E3 ligase ligand.
-
Physicochemical Properties: PEG linkers can affect the solubility and cell permeability of the PROTAC.[4][6] Poor properties can lead to the need for higher concentrations, which increases the risk of off-target binding and the "hook effect".[4]
-
Ternary Complex Geometry: The linker's length and composition are crucial in orienting the target protein and E3 ligase for effective ubiquitination.[5] An improperly designed linker might lead to an unproductive orientation for the on-target protein but a productive one for an off-target protein.[4]
Q3: What is the recommended experimental workflow to identify and validate off-target effects?
A3: A multi-pronged approach is essential for robustly identifying and validating off-target effects.[2][7] The cornerstone of this strategy is unbiased global proteomics, followed by targeted validation assays.[2]
Q4: How can I distinguish between direct off-target degradation and downstream effects of on-target degradation?
A4: Differentiating direct from indirect effects is crucial for accurate interpretation of proteomics data.
-
Time-Course Experiments: Direct degradation of off-target proteins should occur at early time points, similar to the on-target protein. Downstream signaling effects, which often involve changes in protein expression, typically appear at later time points.[8]
-
Inactive Controls: An inactive control PROTAC (e.g., an epimer that doesn't bind the E3 ligase) is critical. Proteins downregulated by the active PROTAC but not the inactive control are more likely to be direct degradation targets.[1]
-
Transcriptomics: RNA-sequencing can determine if the changes in protein levels are due to protein degradation or transcriptional regulation.[1][2] If mRNA levels for a protein are unchanged while the protein level decreases, it strongly suggests post-translational degradation.
Q5: What is the "hook effect" and how does it relate to off-target effects?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4] This occurs because the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[4] This can be mistaken for off-target toxicity because high concentrations that lead to a loss of efficacy might simultaneously cause cell death due to off-target binding or other pharmacological effects.[2] Always perform a wide dose-response experiment to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[4]
Troubleshooting Guide
This guide addresses common issues encountered when investigating off-target effects.
| Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Significant off-target protein degradation observed in proteomics. | 1. Poor Warhead Selectivity: The target-binding ligand has affinity for other proteins. 2. E3 Ligase Ligand Effects: The E3 ligase recruiter (e.g., pomalidomide) is known to degrade neosubstrates like zinc-finger proteins.[3] 3. Linker-Mediated Interactions: The linker may promote favorable interactions for an off-target ternary complex.[4] | 1. Optimize the Warhead: Use a more selective binder for your protein of interest.[4] 2. Modify the Linker: Systematically vary the linker length, composition, and attachment points to alter the ternary complex geometry, which can improve selectivity.[4] 3. Change the E3 Ligase: If using a CRBN-based PROTAC, consider switching to a VHL-based one (or vice versa), as they have different endogenous substrates and may form different off-target complexes.[4] |
| High cell toxicity observed at or below the optimal degradation concentration (DC50). | 1. On-Target Toxicity: Degradation of the target protein itself is lethal to the cells. 2. Off-Target Toxicity: Degradation of an essential off-target protein is causing cell death. 3. Compound-Related Toxicity: The PROTAC molecule has cytotoxic effects independent of degradation (e.g., inhibiting a critical kinase). | 1. De-couple Efficacy and Toxicity: Perform a dose-response analysis for both degradation and cell viability (e.g., MTT or CellTiter-Glo assay). A large window between efficacy (DC50) and toxicity (IC50) is desirable.[1][2] 2. Use Inactive Control: Treat cells with an inactive control PROTAC. If toxicity persists, it points to an off-target effect independent of on-target degradation.[1] 3. Identify the Culprit: Use global proteomics to identify unintended degraded proteins that could explain the toxicity.[1] Perform a kinase panel screen to check for off-target kinase inhibition. |
| Discrepancy between proteomics and Western blot data. | 1. Antibody Specificity/Cross-Reactivity: The antibody used for Western blotting may not be specific or could be cross-reacting. 2. Differences in Assay Sensitivity: Mass spectrometry may be more sensitive for some proteins than a Western blot.[2] | 1. Validate Your Antibody: Use knockout/knockdown cell lines (if available) to confirm antibody specificity.[2] 2. Use Quantitative Data: Use the quantitative proteomics data to guide antibody selection and confirm the expected direction of change.[2] 3. Optimize Western Blot: Ensure transfer conditions and antibody concentrations are optimized. |
| Inconsistent degradation results across experiments. | 1. Cell Culture Variability: Cell passage number, confluency, or general health can affect the efficiency of the ubiquitin-proteasome system.[4] 2. PROTAC Instability: The compound may be unstable in the cell culture medium over the course of the experiment. | 1. Standardize Cell Culture: Use cells within a defined passage number range and maintain consistent seeding densities and confluency.[4] 2. Assess Compound Stability: Check the stability of your PROTAC in your specific cell culture medium over the experimental time course.[4] |
Troubleshooting Logic for Unexplained Cell Toxicity
Quantitative Data Summary
Effective analysis requires quantifying and comparing the degradation of on-target versus off-target proteins.
Table 1: Example Degradation Profile of PROTAC-XYZ
| Protein | DC50 (nM) | Dmax (%) | Function | Potential Implication of Degradation |
| Target Protein A | 15 | 95 | On-Target | Therapeutic Effect |
| Off-Target Protein B | 150 | 80 | Cell Cycle Kinase | Cell cycle arrest, potential toxicity |
| Off-Target Protein C | >1000 | 20 | Scaffolding Protein | Likely negligible effect |
| ZFP91 (Zinc Finger) | 500 | 65 | Transcription Factor | Known neosubstrate of CRBN ligands[3] |
-
DC50: Concentration required for 50% maximal degradation.
-
Dmax: Maximum percentage of degradation observed.
Table 2: Example Off-Target Kinase Panel Screen for PROTAC-XYZ (at 1 µM)
| Kinase | % Inhibition vs. Control | Associated Pathway | Potential Implication of Inhibition |
| Target-Associated Kinase | 98 | Target Pathway | On-Target Effect |
| PI3Kα | 75 | PI3K/AKT/mTOR | Perturbation of cell growth/survival signals |
| CDK2 | 15 | Cell Cycle | Likely negligible effect |
| SRC | 5 | Multiple | Likely negligible effect |
Potential Off-Target Signaling Pathway: PI3K/AKT/mTOR
If a kinase panel screen reveals significant inhibition of a key signaling kinase like PI3K, it can lead to widespread cellular effects independent of protein degradation.
Key Experimental Protocols
1. Global Proteomics for Unbiased Off-Target Identification
This protocol outlines a typical workflow using isobaric labeling (e.g., TMT) and LC-MS/MS.[2][7]
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency. Treat cells with the PROTAC at its optimal concentration (and a higher concentration to check for the hook effect), a vehicle control (e.g., DMSO), and an inactive control PROTAC for 6-24 hours.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest the proteins into peptides using trypsin.[2]
-
Isobaric Labeling: Label the peptide samples from each condition with TMT or iTRAQ reagents according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[7]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using a high-resolution mass spectrometer coupled to a liquid chromatography system.[2][7]
-
Data Analysis: Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls.[2][7]
2. Western Blotting for Off-Target Validation
-
Sample Preparation: Treat cells as described above. Lyse cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the suspected off-target protein overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[7]
-
Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated proteins by centrifugation at high speed.
-
Analysis: Analyze the soluble fractions by Western blot or another targeted protein quantification method. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates target engagement.[7]
4. Kinase Panel Screening
-
Compound Submission: Provide the PROTAC compound at a specified concentration (typically 100x stock in DMSO) to a commercial vendor (e.g., Reaction Biology, Eurofins).
-
Assay Performance: The vendor will screen the compound at one or more concentrations (e.g., 1 µM) against a large panel of purified kinases.[9] The activity of each kinase is typically measured using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay.[9]
-
Data Reporting: Results are reported as the percent inhibition of kinase activity relative to a DMSO control. Significant hits (>50-75% inhibition) should be followed up with IC50 determination to measure potency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. reactionbiology.com [reactionbiology.com]
Technical Support Center: Strategies for Reducing Aggregation of "Hydroxy-PEG2-C2-methyl ester" PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of aggregation in PROTACs utilizing the "Hydroxy-PEG2-C2-methyl ester" linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for PROTACs containing a "this compound" linker?
A1: PROTACs, due to their high molecular weight and often hydrophobic nature, are inherently prone to aggregation. For those containing a "this compound" linker, several factors can contribute to this issue:
-
Intrinsic Physicochemical Properties: The large size and complex structure of PROTACs can lead to poor aqueous solubility. While the PEG component of the linker is intended to improve hydrophilicity, the overall molecule can still possess significant hydrophobic regions on the warhead and E3 ligase ligand, driving aggregation to minimize exposure to water.
-
Intermolecular Interactions: The bifunctional nature of PROTACs can sometimes lead to intermolecular cross-linking, where one PROTAC molecule binds to a target protein and another PROTAC molecule binds to an E3 ligase, which can then interact, leading to larger complexes and aggregation.
-
Concentration Effects: At high concentrations, the likelihood of intermolecular interactions increases, which can promote self-association and aggregation. This is particularly relevant during sample preparation for biophysical assays or when preparing high-concentration stock solutions.
-
Buffer Conditions: Suboptimal buffer conditions, such as pH and ionic strength, can affect the charge and conformation of the PROTAC and its target proteins, potentially exposing hydrophobic patches and promoting aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of PROTAC solutions can induce stress and lead to the formation of aggregates.
Q2: How can I detect and quantify the aggregation of my "this compound" PROTAC?
A2: Several biophysical techniques can be employed to detect and quantify PROTAC aggregation. The choice of method will depend on the specific needs of your experiment.
| Method | Principle | Information Provided |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. | Provides the size distribution of particles, allowing for the detection of larger aggregates in comparison to the monomeric PROTAC.[1][2][3][4] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size as they pass through a column packed with porous beads. | Can separate and quantify monomeric PROTAC from higher molecular weight aggregates. |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under a strong centrifugal force. | Provides information on the size, shape, and stoichiometry of molecules and their complexes in solution, enabling detailed characterization of aggregates.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can distinguish between monomeric and aggregated species based on differences in their NMR signals. | Can provide detailed structural information about the aggregated state.[5] |
| Visual Inspection | Simple observation of the solution for turbidity, precipitation, or cloudiness. | A preliminary, qualitative indicator of significant aggregation. |
Q3: What formulation strategies can I use to reduce the aggregation of my PROTAC?
A3: Several formulation strategies can be employed to enhance the solubility and reduce the aggregation of your "this compound" PROTAC.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in an amorphous state within a polymer matrix.[6][7][8] The high-energy amorphous form of the PROTAC has a higher apparent solubility compared to its crystalline form.[6][7][8]
-
Common Polymers: Hydroxypropyl methylcellulose acetate succinate (HPMCAS), Soluplus®, Eudragit®, and polyvinylpyrrolidone (PVP) are commonly used polymers for creating ASDs.[8]
-
-
Use of Excipients:
-
Solubilizing Agents: Co-solvents such as DMSO, PEG300, and Tween 80 can be used to improve the solubility of PROTACs in aqueous solutions.[8]
-
Cyclodextrins: Molecules like SBE-β-CD can encapsulate the hydrophobic parts of the PROTAC, increasing its solubility.[8]
-
Surfactants: Non-ionic surfactants can help to prevent aggregation by reducing surface tension.
-
-
Nanoformulations: Encapsulating the PROTAC within nanoparticles, such as those made from biodegradable polymers like PLGA-PEG, can improve solubility and delivery.[8]
-
pH Adjustment: For PROTACs with ionizable groups, adjusting the pH of the solution can significantly impact solubility.
Q4: Can modifying the "this compound" linker itself help in reducing aggregation?
A4: Yes, chemical modification of the linker is a powerful strategy to improve the physicochemical properties of a PROTAC and reduce aggregation.
-
Incorporation of Ionizable Groups: Replacing a part of the PEG chain with a nitrogen-containing heterocycle like piperazine can introduce a basic center that can be protonated at physiological pH.[] This increases the polarity and aqueous solubility of the PROTAC.[][10][11][12]
-
Linker Length and Composition: The length and composition of the linker are critical for overall PROTAC performance. While the "this compound" provides a degree of hydrophilicity, systematically varying the PEG length or incorporating other polar groups can be explored to optimize solubility and reduce aggregation.
Troubleshooting Guides
Issue: I observe precipitation or cloudiness in my PROTAC stock solution or during my experiment.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Prepare a fresh stock solution at a lower concentration. Use a different solvent system (e.g., higher percentage of DMSO, or co-solvents like PEG300 or Tween 80). |
| Aggregation over time | Filter the solution through a 0.22 µm filter before use. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Buffer incompatibility | Evaluate the solubility of your PROTAC in different buffers with varying pH and ionic strength. |
Issue: My biophysical assay (e.g., DLS, SPR) indicates the presence of large aggregates.
| Possible Cause | Troubleshooting Step |
| High PROTAC concentration | Perform the assay at a lower PROTAC concentration. |
| Suboptimal buffer | Optimize the buffer composition by adding excipients like a low percentage of a non-ionic surfactant or by adjusting the pH. |
| PROTAC instability | Assess the stability of your PROTAC in the assay buffer over the time course of the experiment. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of a PROTAC by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a "this compound" PROTAC to enhance its solubility.
Materials:
-
"this compound" PROTAC
-
Polymer (e.g., HPMCAS, PVPVA)
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the chosen polymer (e.g., HPMCAS) in a suitable volatile organic solvent. The drug loading (w/w percentage of PROTAC in the final ASD) should be determined based on preliminary screening (typically starting from 10-20%).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature and pressure. This should be done relatively quickly to ensure the PROTAC does not have time to crystallize.
-
Drying: Transfer the resulting solid film to a vacuum oven and dry under vacuum at a temperature below the glass transition temperature (Tg) of the mixture for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting ASD should be characterized by methods such as X-ray powder diffraction (XRPD) to confirm its amorphous nature and by differential scanning calorimetry (DSC) to determine its glass transition temperature.
-
Dissolution Testing: The dissolution profile of the ASD should be compared to that of the crystalline PROTAC in a relevant buffer (e.g., phosphate-buffered saline) to confirm the enhancement in solubility.
Protocol 2: Analysis of PROTAC Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of a "this compound" PROTAC in solution and detect the presence of aggregates.
Materials:
-
"this compound" PROTAC solution
-
DLS instrument
-
Low-volume cuvette
-
Syringe filters (0.2 µm or smaller)
Procedure:
-
Sample Preparation:
-
Prepare the PROTAC solution in the desired buffer. The concentration should be optimized to give a stable and appropriate scattering intensity (typically between 150k and 250k counts per second, but this is instrument-dependent).[5]
-
Filter the sample through a 0.2 µm syringe filter directly into a clean, dust-free DLS cuvette to remove any large particles or dust.[5] A sample volume of around 30 µL is typically required.[5]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Set the experimental parameters in the software, including the solvent viscosity and refractive index, and the measurement temperature.
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Perform a series of measurements (e.g., 10-20 runs) to ensure data reproducibility. The instrument will measure the time-dependent fluctuations in the scattered light intensity.
-
-
Data Analysis:
-
The software will use an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient.[5]
-
From the diffusion coefficient, the hydrodynamic radius (RH) of the particles is determined.[5]
-
The results are typically presented as a size distribution plot, showing the intensity, volume, or number distribution of particle sizes. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates.
-
Visualizations
Caption: Troubleshooting workflow for addressing PROTAC aggregation.
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
References
- 1. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azonano.com [azonano.com]
- 3. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 4. diva-portal.org [diva-portal.org]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [agris.fao.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Mitigating side reactions during the synthesis of "Hydroxy-PEG2-C2-methyl ester" PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of PROTACs utilizing the "Hydroxy-PEG2-C2-methyl ester" linker.
Linker Profile:
-
Chemical Name: Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate
-
Common Name: this compound
-
CAS Number: 457897-73-3
-
Molecular Formula: C₈H₁₆O₅
-
Molecular Weight: 192.21 g/mol
-
Structure (SMILES): O=C(OC)CCOCCOCCO
Frequently Asked Questions (FAQs)
Q1: What is the primary utility of the "this compound" linker in PROTAC synthesis?
This linker is a bifunctional polyethylene glycol (PEG) derivative designed for the sequential and directional assembly of PROTACs.[1] Its two key functional groups, a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃), allow for controlled, stepwise conjugation of a protein of interest (POI) ligand and an E3 ligase ligand. The PEG component enhances the water solubility and can improve the cell permeability of the final PROTAC molecule.[1][2][3]
Q2: Which functional group, the hydroxyl or the methyl ester, should I react first?
The synthetic strategy depends on the functional groups available on your POI and E3 ligase ligands. A common approach involves first hydrolyzing the methyl ester to a carboxylic acid, which can then be coupled to an amine-containing ligand using standard amide coupling reagents.[4][5] The remaining hydroxyl group can then be activated (e.g., by tosylation) for reaction with the second ligand.[6] Alternatively, if one of your ligands has a carboxylic acid, you can couple it with the hydroxyl group of the linker via esterification, followed by hydrolysis of the methyl ester for the subsequent amide coupling. Protecting group strategies may be necessary to prevent side reactions.
Q3: Do I need to protect the terminal hydroxyl group?
Protection of the terminal hydroxyl group is highly recommended, especially during the activation and coupling of the carboxylic acid end of the linker.[6] Without protection, the hydroxyl group can compete with the desired amine during amide bond formation, leading to the formation of an undesired ester byproduct and a lower yield of the intended PROTAC. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers, which can be removed under specific conditions that do not affect the rest of the molecule.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of PROTACs using the "this compound" linker.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Amide Coupling Step | 1. Incomplete hydrolysis of the methyl ester. 2. Inefficient activation of the carboxylic acid. 3. Side reaction with the unprotected hydroxyl group. 4. Steric hindrance from bulky ligands. | 1. Monitor the hydrolysis reaction by LC-MS to ensure complete conversion. Consider using a stronger base like LiOH in a THF/water mixture.[5] 2. Use reliable coupling reagents such as HATU or HOBt/EDC. Ensure anhydrous conditions.[2] 3. Protect the terminal hydroxyl group prior to the amide coupling step.[6] 4. Increase reaction time or temperature, but monitor for side product formation. Consider a different coupling reagent known to be effective for sterically hindered substrates. |
| Formation of Multiple Products | 1. Dimerization of the linker or ligands. 2. Reaction at unintended sites on the ligands. 3. Incomplete reaction leading to a mixture of starting materials and products. | 1. Use a stepwise approach with purification of intermediates. 2. Ensure that other reactive functional groups on your ligands are appropriately protected. 3. Monitor reaction progress closely using TLC or LC-MS and allow for sufficient reaction time. |
| Unwanted Hydrolysis of the Methyl Ester | Use of basic conditions during other synthetic steps. | If the methyl ester is required in the final PROTAC, avoid strongly basic conditions. If hydrolysis is unavoidable, consider re-esterification or redesigning the synthetic route. |
| Difficulty in Purifying the Final PROTAC | 1. Similar polarity of the desired product and byproducts. 2. Poor solubility of the PROTAC. | 1. Optimize the mobile phase for preparative HPLC. Consider using a different stationary phase. 2. The PEG linker generally improves solubility. If issues persist, try dissolving the crude product in a small amount of DMSO before purification. |
Experimental Protocols
Protocol 1: Hydrolysis of Methyl Ester and First Amide Coupling
This protocol describes the conversion of the methyl ester to a carboxylic acid, followed by coupling to an amine-containing ligand (Ligand-NH₂).
Step 1: Methyl Ester Hydrolysis
-
Dissolve "this compound" (1.0 eq.) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (5.0 eq.) to the solution.
-
Stir the mixture at room temperature for 4-6 hours.[8]
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid intermediate.
Step 2: Amide Coupling with Ligand-NH₂
-
Dissolve the carboxylic acid intermediate (1.0 eq.) and the amine-containing ligand (1.1 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the solution.[2]
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography or preparative HPLC.
Protocol 2: Activation of Hydroxyl Group and Second Coupling
This protocol outlines the activation of the terminal hydroxyl group and subsequent coupling to a second ligand (e.g., containing a nucleophilic group).
Step 1: Hydroxyl Group Activation (Tosylation)
-
Dissolve the product from Protocol 1 (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.5 eq.) and cool the solution to 0 °C.
-
Slowly add a solution of tosyl chloride (TsCl) (1.2 eq.) in anhydrous DCM.[1]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.
Step 2: Coupling with the Second Ligand
-
Dissolve the tosylated intermediate (1.0 eq.) and the second ligand (e.g., with a hydroxyl or amine group) (1.2 eq.) in a suitable solvent like DMF.
-
Add a non-nucleophilic base such as cesium carbonate or potassium carbonate.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete as monitored by LC-MS.
-
Work up the reaction by diluting with water and extracting with an organic solvent.
-
Purify the final PROTAC using preparative HPLC.
Visualizations
Caption: A typical workflow for the synthesis of a PROTAC using the this compound linker.
Caption: Mitigation of a common side reaction during the amide coupling step.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spacer: A Comparative Analysis of Hydroxy-PEG2-C2-methyl ester and Hydroxy-PEG3-C2-methyl ester in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge. Central to this challenge is the selection of the linker, a component that bridges the target protein binder and the E3 ligase ligand. Its composition and length are not merely structural considerations but are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an in-depth comparison of two commonly employed polyethylene glycol (PEG) linkers, Hydroxy-PEG2-C2-methyl ester and Hydroxy-PEG3-C2-methyl ester, supported by experimental data and detailed protocols to inform rational PROTAC design.
The fundamental mechanism of a PROTAC involves inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker's role is pivotal in orchestrating this interaction. An optimal linker facilitates the formation of a stable and productive ternary complex, while also conferring favorable drug-like properties such as solubility and cell permeability to the PROTAC molecule.[1][2]
PEG linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the facility with which their length can be modulated.[3][4] The addition of ethylene glycol units can enhance the aqueous solubility of often lipophilic PROTAC molecules and influence their ability to traverse the cell membrane.[1][] However, the relationship between PEG linker length and PROTAC performance is not always linear and is highly dependent on the specific target protein and E3 ligase pair.[6][7]
Comparative Analysis of PEG2 and PEG3 Linkers in PROTAC Performance
While a direct head-to-head comparison of PROTACs synthesized specifically with "this compound" versus "Hydroxy-PEG3-C2-methyl ester" is not extensively documented in a single publicly available study, the impact of varying PEG linker length, including the transition from two to three PEG units, has been investigated in several PROTAC systems. These studies provide valuable insights into the expected differences in performance.
The optimal linker length is a delicate balance. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to reduced efficacy due to increased flexibility and a higher entropic penalty upon binding, potentially resulting in inefficient ubiquitination.[6]
Degradation Efficacy (DC50 and Dmax)
The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key metrics for evaluating PROTAC potency. Studies have shown that even a single PEG unit difference can significantly impact these values.
For instance, in a series of Cereblon (CRBN)-based PROTACs targeting BRD4, it was observed that PROTACs with intermediate length linkers (1-2 PEG units) exhibited reduced degradation potency (DC50 > 5 µM). In contrast, those with shorter (0 PEG units) or longer linkers (4-5 PEG units) showed significantly higher potency (DC50 < 0.5 µM).[7] This suggests a non-linear relationship where both very short and longer linkers can be effective, while intermediate lengths may be suboptimal for this particular system.
Conversely, for a series of von Hippel-Lindau (VHL)-based PROTACs, a different trend was observed where degradation potency decreased as the PEG linker length increased.[7] Another study focusing on Estrogen Receptor α (ERα) degradation found that a longer 16-atom PEG linker was considerably more potent at degrading the target compared to a 12-atom linker, even though their binding affinities to ERα were similar.[6]
These examples underscore the context-dependent nature of optimal linker length. The choice between a PEG2 and a PEG3 linker can therefore lead to a significant difference in degradation potency, and the superior choice must be empirically determined for each new PROTAC system.
Table 1: Illustrative Impact of PEG Linker Length on PROTAC Degradation Efficacy
| Target Protein | E3 Ligase | Linker Length | DC50 | Dmax | Reference |
| BRD4 | CRBN | 1-2 PEG units | > 5 µM | - | [7] |
| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | - | [7] |
| ERα | VHL | 12-atom PEG | Less Potent | - | [6] |
| ERα | VHL | 16-atom PEG | More Potent | - | [6] |
| TBK1 | VHL | < 12 atoms | No Activity | - | [6] |
| TBK1 | VHL | 21 atoms | 3 nM | 96% | [7] |
Note: The data presented is illustrative and compiled from different studies to highlight the principle of linker length dependency. DC50 and Dmax values are highly cell-line and target-dependent.
Cell Permeability
A significant hurdle in PROTAC development is achieving efficient cell permeability, as these molecules often have a high molecular weight and a large polar surface area, placing them outside the typical "rule of five" for oral bioavailability.[] PEG linkers, while enhancing solubility, can also increase the polar surface area, which may negatively impact passive diffusion across the cell membrane.
However, the flexibility of PEG linkers can be advantageous. They are more prone to adopt folded conformations compared to more rigid alkyl linkers. This folding can shield the polar surface of the PROTAC, presenting a more compact and less polar structure that is more conducive to crossing the cell membrane.[1]
Experimental data from Parallel Artificial Membrane Permeability Assays (PAMPA) has shown that increasing the number of PEG units in a PROTAC linker generally leads to a decrease in permeability.[8] This suggests that a PROTAC with a PEG2 linker, such as one derived from "this compound," would likely exhibit higher passive permeability than its PEG3 counterpart.
Table 2: General Trend of PEG Linker Length on PROTAC Permeability
| PROTAC System | Linker Composition | Permeability (PAMPA) | General Observation | Reference |
| VHL-based PROTACs | Increasing PEG units | Decreases | Shorter PEG linkers are generally more permeable. | [8] |
Ternary Complex Formation and Stability
The stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) is a cornerstone of effective protein degradation. The linker's length and flexibility are instrumental in achieving a productive conformation that facilitates favorable protein-protein interactions between the target and the E3 ligase.
Longer, more flexible linkers may have a higher entropic cost upon binding, which can destabilize the ternary complex.[7] However, in some cases, a longer linker might be necessary to span the distance between the binding pockets of the target protein and the E3 ligase without inducing steric strain.
While direct comparative data on ternary complex stability for PEG2 versus PEG3 linkers is sparse, it is a critical parameter to evaluate. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET can be employed to quantify the cooperativity and stability of the ternary complex.[8]
Experimental Protocols
To systematically evaluate PROTACs synthesized with "this compound" and "Hydroxy-PEG3-C2-methyl ester," a series of well-defined experiments are essential.
1. Western Blotting for Protein Degradation
This is the gold-standard assay to quantify the degradation of the target protein.
-
Cell Seeding and Treatment: Plate a relevant cell line and allow for adherence. Treat the cells with a concentration range of the PROTACs for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax values.[9]
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of PROTACs.
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The receiver wells are filled with a buffer solution.
-
Compound Addition: The PROTACs are added to the donor wells.
-
Incubation: The plate is incubated to allow the compounds to diffuse from the donor to the receiver wells.
-
Quantification: The concentration of the PROTAC in both the donor and receiver wells is measured, typically by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated.
3. Ternary Complex Formation Assays
Several methods can be used to assess the formation and stability of the ternary complex.
-
NanoBRET™ Assay (in-cell): This assay measures the proximity of the target protein and the E3 ligase in live cells. The target protein is fused to a NanoLuc® luciferase, and the E3 ligase is tagged with a HaloTag® that is labeled with a fluorescent ligand. PROTAC-induced complex formation brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
AlphaLISA® Assay (in-vitro): This bead-based immunoassay can quantify ternary complex formation in a biochemical setting. The target protein and E3 ligase are tagged with different epitopes (e.g., GST and His-tag). Donor and acceptor beads coated with antibodies against these tags are brought into proximity upon complex formation, generating a chemiluminescent signal.
-
Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the binding kinetics and affinity of the PROTAC to its individual binding partners and to characterize the formation of the ternary complex.
Visualizing Key Concepts in PROTAC Design
To better understand the processes involved in PROTAC-mediated protein degradation and the strategic considerations in linker design, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The choice between "this compound" and "Hydroxy-PEG3-C2-methyl ester" as a linker in PROTAC design is a critical decision that can significantly impact the resulting molecule's performance. While general trends suggest that the shorter PEG2 linker may offer advantages in terms of cell permeability, the optimal linker length for degradation efficacy and ternary complex stability is highly system-dependent and must be determined empirically. A systematic approach, employing a suite of robust biophysical and cellular assays, is paramount to understanding the structure-activity relationship and identifying the optimal linker for a given target and E3 ligase pair. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to navigate the complexities of PROTAC linker optimization and accelerate the development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unraveling the Spacer: A Comparative Guide to PEG vs. Alkyl Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge where the linker, the bridge between the target protein and the E3 ligase, plays a pivotal role. Far from being a mere spacer, the linker's chemical composition critically dictates a PROTAC's therapeutic efficacy by influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective, data-driven comparison of two of the most common linker types: polyethylene glycol (PEG) and alkyl chains.
The fundamental role of a PROTAC is to bring a target protein in close proximity to an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the target and marking it for degradation by the proteasome.[1] The linker's length, flexibility, and chemical nature are all critical determinants in the successful formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2] This guide will delve into the comparative efficacy of PEG and alkyl linkers, supported by experimental data and detailed protocols for key assays.
Comparative Analysis: Physicochemical Properties and Degradation Efficacy
The choice between a hydrophilic PEG linker and a more hydrophobic alkyl linker can significantly impact a PROTAC's overall performance. PEG linkers are known to enhance the aqueous solubility of PROTACs, a common challenge for these often large and complex molecules.[3] This increased solubility can be advantageous for formulation and bioavailability.[3] In contrast, the hydrophobic nature of alkyl linkers can sometimes improve cell membrane permeability, a critical factor for intracellular target engagement.[4]
The optimal choice of linker is highly dependent on the specific target protein and E3 ligase pair and often requires empirical testing. Below is a summary of quantitative data from studies that have compared the effects of PEG and alkyl linkers on the degradation of the epigenetic reader protein BRD4.
| PROTAC | Target Ligand | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Key Observations | Reference |
| PROTAC 1 | JQ1 | Pomalidomide | 4-unit PEG | 0.005 | >95 | Highly potent degradation with a hydrophilic PEG linker. | [F. Dang et al., 2020] |
| PROTAC 2 | JQ1 | Pomalidomide | 6-atom Alkyl | 0.025 | >95 | Potent degradation is also achieved with a more hydrophobic alkyl linker, though with a slightly higher DC50. | [F. Dang et al., 2020] |
| PROTAC 3 | OTX015 | Pomalidomide | PEG | <1 | Not Reported | Demonstrates the high potency achievable with PEG-based linkers for BRD4 degradation. | [ARV-825] |
| PROTAC 4 | HJB97 | Thalidomide | Alkyl | 0.1 - 0.3 | Not Reported | Shows picomolar to low nanomolar degradation with an alkyl-based linker. | [PROTAC BRD4 Degrader-3] |
Data Interpretation: The presented data, while from different studies, collectively illustrates that both PEG and alkyl linkers can be effectively utilized to generate potent BRD4-degrading PROTACs. The choice between them may influence the final potency (DC50) and other pharmaceutical properties. For instance, while the PEG-linked PROTAC 1 shows a lower DC50 than the alkyl-linked PROTAC 2, both achieve near-complete degradation of the target protein. This underscores the necessity of synthesizing and evaluating a range of linkers to identify the optimal candidate for a given therapeutic target.
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
The Ester Advantage: Enhancing PROTAC Performance by Replacing Carboxylic Acids in Linker Design
A Comparative Guide for Researchers in Drug Development
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker connecting these two moieties plays a pivotal role in dictating the overall efficacy and drug-like properties of the PROTAC molecule.[1][2] A critical consideration in linker design is the choice of functional groups, which can significantly impact cell permeability, metabolic stability, and ultimately, the protein degradation efficiency.
This guide provides a comprehensive comparison of two commonly considered functional groups in PROTAC linkers: the methyl ester and the carboxylic acid. Through an analysis of their physicochemical properties and supporting experimental data from analogous studies, we will demonstrate the distinct advantages of employing a methyl ester over a carboxylic acid to optimize PROTAC performance.
Key Advantages of Methyl Ester over Carboxylic Acid in PROTAC Linkers
The primary advantages of utilizing a methyl ester functional group in PROTAC linkers stem from its influence on two critical pharmaceutical properties: cell permeability and metabolic stability.
-
Enhanced Cell Permeability: The ability of a PROTAC to traverse the cell membrane is paramount to its function. Carboxylic acids, being ionized at physiological pH, introduce a negative charge that significantly hinders passive diffusion across the lipophilic cell membrane.[3][4] Conversely, a methyl ester is a neutral and less polar moiety, which generally leads to a substantial improvement in cell permeability.[3][4] This is particularly crucial for PROTACs, which are inherently large molecules that often challenge the conventional rules of drug-likeness, such as Lipinski's Rule of Five.[2][5]
-
Improved Metabolic Profile: Carboxylic acids can be susceptible to phase II metabolism, leading to the formation of reactive acyl glucuronides or CoA thioesters. These metabolites have been associated with idiosyncratic drug toxicity.[6] While esters are susceptible to hydrolysis by cellular esterases, their metabolic stability can be modulated through steric hindrance around the ester group. In many instances, the conversion to the carboxylic acid intracellularly can be viewed as a prodrug strategy, releasing the active (though less permeable) species at the site of action.
-
Favorable Physicochemical Properties: The carboxylic acid group significantly increases the polarity and aqueous solubility of a molecule. While a degree of solubility is essential, excessive polarity can be detrimental to permeability. The methyl ester provides a more balanced lipophilicity, which is often necessary to achieve the desired absorption, distribution, metabolism, and excretion (ADME) profile for a therapeutic agent.
Quantitative Data Comparison
| Parameter | Amide-Linked PROTAC (MZ1) | Ester-Linked PROTAC (Compound 25) | Fold Improvement |
| PAMPA Permeability (Pe x 10-6 cm/s) | Low | Higher than MZ1 | >1 |
| Brd4 Degradation (DC50, nM) | ~25 | ~17 | 1.5x |
| Ternary Complex Affinity (Kdternary, nM) | 1.5 | 4.5 | 0.33x |
| Ternary Complex Cooperativity (α) | 54 | 39 | 0.72x |
Data adapted from "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity"[7]. Note that Compound 25 is an ester analog of the well-known PROTAC MZ1. The data illustrates that despite a slight decrease in ternary complex affinity and cooperativity, the ester-linked PROTAC exhibited enhanced protein degradation, which is attributed to its improved cell permeability.
Experimental Protocols
To aid researchers in evaluating their own PROTACs, we provide detailed methodologies for key experiments.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive permeability of a compound.
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[8][9] The concentration of the compound in each compartment is measured by LC-MS/MS to determine the permeability coefficient (Pe).
Protocol:
-
Prepare the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane).
-
Prepare solutions: The PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor wells of a 96-well plate are filled with the same buffer.
-
Assay execution: The lipid-coated filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter plate wells.
-
Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.
-
Calculation: The permeability coefficient (Pe) is calculated using the following equation:
Western Blot for Protein Degradation
This is a standard technique to quantify the amount of a target protein in cells after treatment with a PROTAC. [1][2] Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a desired time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein concentrations of all samples and denature the proteins by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The percentage of protein degradation is calculated relative to the vehicle-treated control. The DC50 (concentration at which 50% degradation is observed) can be determined by plotting the degradation percentage against the PROTAC concentration.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This assay measures the binding affinity and cooperativity of the PROTAC in forming a ternary complex with the target protein and the E3 ligase. [10][11] Principle: A fluorescently labeled ligand for either the target protein or the E3 ligase is used. When the fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to its protein partner and the subsequent formation of the ternary complex with the PROTAC, the tumbling rate of the fluorescent ligand decreases, leading to an increase in fluorescence polarization.
Protocol:
-
Reagents: Purified target protein, purified E3 ligase complex, fluorescently labeled ligand, and the PROTAC.
-
Assay Setup: In a microplate, add a constant concentration of the fluorescently labeled ligand and its corresponding protein.
-
Titration: Add increasing concentrations of the PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarization filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. The data can be fitted to a suitable binding model to determine the dissociation constant (Kd) for the ternary complex formation. Cooperativity (α) can be calculated by comparing the affinity of the PROTAC for one protein in the presence and absence of the other.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: PROTAC Mechanism of Action with a Methyl Ester Linker.
Caption: Experimental Workflow for Comparing PROTAC Linker Modifications.
Conclusion
The strategic replacement of a carboxylic acid with a methyl ester in the PROTAC linker represents a powerful approach to overcoming the permeability challenges often associated with these large molecules. By reducing polarity and eliminating an ionizable group, the methyl ester functional group can significantly enhance cell penetration, leading to improved protein degradation efficiency in cellular environments. While this modification may slightly alter binding affinities, the overall gain in cellular activity often outweighs this effect. Researchers and drug development professionals are encouraged to consider this bioisosteric replacement as a key strategy in the optimization of PROTACs with enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Ternary complex formation - Profacgen [profacgen.com]
The Balancing Act: A Comparative Guide to Flexible and Rigid Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced endeavor. The linker, the bridge between the target protein and the E3 ligase, is a critical determinant of a PROTAC's success. This guide provides an objective comparison of a flexible hydrophilic linker, Hydroxy-PEG2-C2-methyl ester, and rigid linkers, using the well-studied protein target, Bromodomain-containing protein 4 (BRD4), as a primary example. We will delve into their impact on degradation efficiency, supported by experimental data, and provide detailed protocols for key evaluative assays.
PROTACs are heterobifunctional molecules that orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker's length, flexibility, and chemical composition are paramount in achieving an optimal spatial arrangement for this ternary complex, which directly influences the efficiency of ubiquitination and subsequent degradation.[2]
Flexible linkers, such as those based on polyethylene glycol (PEG), like this compound, offer conformational adaptability, which can facilitate the formation of the ternary complex.[2] Conversely, rigid linkers, often incorporating cyclic structures like piperazine, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[3] The choice between a flexible and a rigid linker is not always straightforward and is highly dependent on the specific target protein and E3 ligase pair.
Quantitative Comparison: Flexible vs. Rigid Linkers for BRD4 Degradation
The following tables summarize the performance of BRD4-targeting PROTACs featuring a flexible PEG-based linker and a rigid piperazine-based linker. It is important to note that the data for the flexible and rigid linkers are derived from different studies and are presented here for comparative illustration. Direct head-to-head comparisons in a single study are limited, and thus, these values should be interpreted with this context in mind. The PROTACs in these examples utilize a (+)-JQ1 warhead for BRD4 and a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase.
Table 1: Performance of a BRD4 PROTAC with a Flexible PEG Linker
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| B24 | 2-unit PEG chain | 0.75 | >95 | MV4-11 | [4] |
Table 2: Performance of BRD4 PROTACs with Rigid Piperazine-Containing Linkers
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| 32 | 13 | 239.0 | 81 | MDA-MB-231 | [3][5] |
| 33 | 14 | 89.9 | 88 | MDA-MB-231 | [3][5] |
| 34 | 15 | 60.0 | 92 | MDA-MB-231 | [3][5] |
The data suggests that for this particular BRD4-targeting PROTAC series, a piperazine-containing linker with a length of 15 atoms provided the most potent degradation of BRD4.[3][5] The flexible PEG-linked PROTAC B24 also demonstrated high potency in a different cell line.[4] This highlights that the optimal linker is context-dependent and requires empirical validation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these PROTACs, it is crucial to visualize the relevant signaling pathways and the experimental workflows used for their evaluation.
References
A Comparative Guide to PROTAC Linker Composition and its Impact on Degradation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality for therapeutic intervention. A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] While significant attention is often given to the design of the two ligands, the linker is far more than a passive spacer.[2][3] Its composition, length, and rigidity play a critical role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[4][][6] An optimized linker can significantly enhance a PROTAC's potency, selectivity, and pharmacokinetic properties.[1][7]
This guide provides a comparative analysis of common PROTAC linker types, supported by experimental data, and details the methodologies used to evaluate their degradation efficiency.
The Catalytic Mechanism of PROTACs
PROTACs leverage the cell's own ubiquitin-proteasome system to eliminate target proteins. The process is catalytic, where a single PROTAC molecule can induce the degradation of multiple protein copies.
Comparative Analysis of Common Linker Types
The choice of linker chemistry is a critical decision in PROTAC design, directly influencing physicochemical properties and biological activity.[8] The most common linker motifs are flexible chains, such as Polyethylene Glycol (PEG) and alkyl chains, and more rigid structures.[][6][8]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Composed of repeating ethylene glycol units. Hydrophilic and flexible.[2][9] | - Excellent water solubility.[2][6]- Good biocompatibility.[6]- Highly tunable length.[6]- Can improve cell permeability in some cases.[6] | - Can be metabolically unstable.[2][6]- High flexibility may lead to an entropic penalty upon binding.[3]- Can be more challenging and costly to synthesize than alkyl linkers.[2] |
| Alkyl Linkers | Consist of saturated or unsaturated hydrocarbon chains.[2] Hydrophobic and flexible.[4] | - Synthetically accessible and chemically stable.[2][6]- Length can be systematically varied.[6]- High degree of conformational flexibility.[9] | - Tendency towards hydrophobicity can limit aqueous solubility and cellular uptake.[2][6]- May lead to non-specific binding.[6] |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, piperidine, aromatic rings) or alkynes/triazoles.[2][][9] | - Can pre-organize the PROTAC into a bioactive conformation, reducing entropic penalty.[3][6]- May enhance the stability and selectivity of the ternary complex.[3][6]- Can improve pharmacokinetic properties.[6] | - Lack of flexibility can hinder productive ternary complex formation if the geometry is not optimal.[3][6]- Often more synthetically challenging to prepare.[3] |
Quantitative Impact of Linker Composition on Degradation Efficiency
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[10][11] A lower DC50 value indicates higher potency, while a higher Dmax value indicates greater extent of degradation. The optimal linker is highly dependent on the specific target protein and E3 ligase combination.[]
The following table summarizes experimental data from various studies, illustrating the impact of linker composition and length on PROTAC performance.
| Target Protein | E3 Ligase | Linker Type & Length | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG, 12 atoms | ~100 | ~75% | [13][14][15] |
| Estrogen Receptor α (ERα) | VHL | PEG, 16 atoms | ~10 | >90% | [13][14][15] |
| Estrogen Receptor α (ERα) | VHL | PEG, 21 atoms | ~1000 | ~60% | [13][14][15] |
| SOS1 | VHL | Alkyl, 3 methylene units | >1000 | Not specified | [] |
| SOS1 | VHL | Alkyl, 5 methylene units | 1.8 | >95% | [] |
| SOS1 | VHL | Alkyl, 9 methylene units | 13.9 | >95% | [] |
| PI3K / mTOR | VHL | C8 Alkyl Linker (GP262) | 42.2 - 227.4 (PI3K)45.4 (mTOR) | Not specified | [16] |
| SMARCA2/4 | VHL | PEG-based | Not specified | Not specified | [17] |
| SMARCA2/4 | VHL | Phenyl ring replacing one PEG unit | Not specified (Improved permeability) | Not specified | [17] |
Note: Direct comparison of absolute values across different studies can be challenging due to variations in cell lines, treatment times, and assay conditions.
As the data indicates, there is often an optimal linker length for effective degradation. For ERα, a 16-atom PEG linker was significantly more potent than both shorter and longer versions.[13][14] Similarly, for SOS1, a 5-unit alkyl linker demonstrated the highest activity.[] This "Goldilocks effect" highlights that a linker must be long enough to avoid steric hindrance but not so long that it fails to form a stable, productive ternary complex.[][10]
Experimental Protocols for Evaluating Degradation Efficiency
A systematic workflow is essential to evaluate and compare the efficiency of PROTACs with different linkers. The primary method for quantifying protein degradation is Western blotting, which allows for the determination of DC50 and Dmax values.[18]
Experimental Workflow for DC50 and Dmax Determination
The following diagram outlines the key steps involved in quantifying PROTAC-induced protein degradation.
Detailed Protocol: Western Blot for PROTAC-Induced Degradation
This protocol provides a standard procedure for assessing the degradation of a target protein in response to PROTAC treatment.[18][19]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[18]
-
Prepare serial dilutions of the PROTAC compound in fresh culture medium. It is crucial to include a vehicle-only control (e.g., 0.1% DMSO).[18]
-
Aspirate the old medium and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[18]
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[18]
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.[18]
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[18]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[18]
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[18]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.[19]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[19]
-
Wash the membrane three times with TBST.[19]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
4. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.[19]
-
Normalize the POI band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.[19]
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[19]
Logical Relationships in Linker Design
The optimization of a PROTAC linker is a multivariate process where chemical composition, length, and flexibility must be balanced to achieve optimal degradation. The relationship between these properties and the final degradation efficiency is complex and interdependent.
Conclusion
The linker is a critical determinant of a PROTAC's success, profoundly influencing its degradation efficiency.[4][8] While flexible linkers like PEG and alkyl chains are synthetically tractable and widely used, rigid linkers are emerging as a strategy to enhance potency and selectivity by pre-organizing the molecule into a bioactive conformation.[3][6] The optimal linker design is target-specific and often requires an empirical approach, involving the synthesis and evaluation of a library of compounds with varied linker compositions and lengths.[8][20] By employing a systematic evaluation workflow with robust quantitative assays, researchers can effectively navigate the complex structure-activity relationships of PROTAC linkers to develop potent and selective protein degraders.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
The Pivotal Role of Short-Chain PEG Linkers in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is crucial to its efficacy. While often perceived as a simple spacer, the linker profoundly influences a PROTAC's potency, selectivity, and physicochemical properties. This guide provides a comparative analysis of PROTACs developed using short-chain polyethylene glycol (PEG) linkers, exemplified by "Hydroxy-PEG2-C2-methyl ester," and contrasts their performance with other common linker classes.
Unveiling the Linker's Impact: A Comparative Analysis
The choice of linker is a critical, often empirical, step in PROTAC optimization. The linker's length, rigidity, and composition dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2]
Table 1: Comparative Performance of PROTAC Linker Classes
| Linker Class | Representative Example(s) | Key Advantages | Key Disadvantages | Impact on Performance Metrics |
| Short-Chain PEG | This compound , PEG2, PEG3 | Improved aqueous solubility and cell permeability; can facilitate favorable ternary complex formation.[][4] | May not be optimal for all target-E3 ligase pairs; potential for reduced metabolic stability compared to alkyl chains. | Can lead to high degradation efficiency (low DC₅₀, high Dₘₐₓ) when the optimal length is achieved for a specific target.[2] |
| Long-Chain PEG | PEG4, PEG6, PEG8 | Enhanced solubility; provides greater flexibility and reach for distant binding pockets.[][5] | Excessively long linkers can lead to inefficient ubiquitination and reduced potency; may increase molecular weight beyond desirable limits.[2] | Potency can decrease if the linker is too long; however, for some targets, longer linkers are necessary to enable productive ternary complex formation.[6] |
| Alkyl Chains | Propyl, Butyl, Hexyl chains | Synthetically straightforward and stable; provides hydrophobicity which can aid in cell membrane passage.[4] | Can lead to poor solubility and non-specific binding due to increased lipophilicity.[1][4] | Often requires a balance between length and hydrophobicity to achieve good cell permeability and degradation activity. |
| Rigid Linkers | Alkynes, Triazoles, Piperazines | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[1][6] | Synthetic complexity can be higher; reduced flexibility may hinder the formation of a stable ternary complex. | Can lead to highly potent and selective PROTACs if the rigid conformation is optimal for ternary complex formation.[7] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To understand the function and evaluation of PROTACs, visual representations of the underlying biological pathways and experimental procedures are invaluable.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for assessing PROTAC-induced protein degradation.
Key Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This protocol is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.[8]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (typically from nanomolar to micromolar) for a predetermined duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This ensures equal protein loading for SDS-PAGE.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.
-
Denature the proteins by boiling at 95-100°C for 5-10 minutes.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Perform a similar incubation with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum degradation percentage).
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to assess the cytotoxic effects of the PROTAC on the cells.
1. Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).
3. Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
4. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the PROTAC concentration and use a non-linear regression model to calculate the IC₅₀ value.[9]
Conclusion
The linker is a critical determinant of PROTAC success. Short-chain PEG linkers, such as "this compound," offer a favorable balance of hydrophilicity and flexibility, often leading to potent protein degraders. However, the optimal linker is target- and E3 ligase-dependent, necessitating a systematic approach to linker design and evaluation. By employing rigorous experimental protocols and a comparative understanding of different linker classes, researchers can rationally design and optimize PROTACs for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Beyond PEG: A Comparative Guide to Alternative Hydrophilic Linkers for PROTACs
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While polyethylene glycol (PEG) linkers, such as "Hydroxy-PEG2-C2-methyl ester," have been a mainstay due to their hydrophilicity and synthetic tractability, the field is rapidly evolving toward a more diverse chemical toolbox to optimize PROTAC performance.[1][2] This guide provides an objective comparison of alternative hydrophilic linker strategies, supported by experimental data, to empower the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties like solubility and cell permeability, and ultimately governs the potency (DC50) and efficacy (Dmax) of the degrader.[1][3] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or poor drug-like properties, thereby compromising degradation efficiency.[2] This guide explores the performance of various linker classes as alternatives to the commonly used PEG-based linkers.
The PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC molecule consists of two active ligands connected by a chemical linker: one binds to the target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to repeat the cycle.
References
The Fulcrum of Function: A Comparative Guide to Linker Flexibility in Ternary Complex Stability
For researchers, scientists, and drug development professionals, the intricate dance of targeted protein degradation hinges on the formation of a stable ternary complex. This guide provides an objective comparison of how the flexibility of the linker in a Proteolysis Targeting Chimera (PROTAC) critically impacts the stability of this POI-PROTAC-E3 ligase complex, supported by experimental data and detailed methodologies.
The linker, often considered a mere tether, is in fact a crucial determinant of a PROTAC's efficacy. Its length, composition, and inherent flexibility dictate the spatial arrangement of the protein of interest (POI) and the E3 ligase, directly influencing the formation, stability, and productivity of the ternary complex.[1][2] An improperly designed linker can lead to steric hindrance, preventing complex formation, or result in a complex with excessive flexibility, leading to inefficient ubiquitination. Conversely, an optimized linker can pre-organize the PROTAC for efficient binding, enhancing the stability and lifetime of the ternary complex.[3][4]
The PROTAC Signaling Pathway: A Symphony of Interactions
PROTACs function by co-opting the cell's ubiquitin-proteasome system. The bifunctional molecule simultaneously binds to a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The stability of the intermediate ternary complex is a critical factor governing the efficiency of this process.
References
A Comparative Guide to Validating PROTAC-Induced Protein Degradation: Western Blot vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two gold-standard techniques—Western Blot and Mass Spectrometry—for the validation and quantification of protein degradation induced by Proteolysis-Targeting Chimeras (PROTACs). This guide will delve into the experimental protocols, present quantitative data for comparison, and provide visual diagrams to elucidate the underlying principles and workflows, empowering you to make informed decisions for your research.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from within the cell.[1][2][3] They function by co-opting the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS).[1][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] This elegant design facilitates the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[2][4] The proximity induced by this complex allows the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the proteasome.[1][2][3]
PROTAC-mediated protein degradation pathway.
Quantitative Assessment of PROTAC Efficacy
The effectiveness of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2][5] A lower DC50 value signifies higher potency, while a higher Dmax indicates a greater extent of protein degradation.[5] Both western blotting and mass spectrometry can be employed to determine these values, though they offer different levels of throughput, precision, and scope.
| Parameter | Western Blot | Mass Spectrometry |
| Principle | Immuno-detection of a specific protein after size-based separation. | Identification and quantification of proteins and peptides based on mass-to-charge ratio. |
| Quantification | Semi-quantitative to quantitative (with careful optimization). | Highly quantitative and precise. |
| Throughput | Lower throughput, can be laborious for large sample sets. | High throughput, capable of analyzing many samples and proteins simultaneously. |
| Specificity | Dependent on antibody specificity; potential for off-target binding. | Highly specific, based on unique peptide sequences. |
| Scope | Targeted analysis of one or a few proteins at a time. | Global, untargeted analysis of the entire proteome, enabling off-target effect assessment. |
| Sensitivity | Good, but can be limited by antibody affinity. | Excellent, capable of detecting low-abundance proteins. |
| Cost | Relatively lower initial equipment cost. | Higher initial equipment and operational costs. |
Comparison of Western Blot and Mass Spectrometry for PROTAC validation.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
Western blotting is a widely used and accessible technique for validating PROTAC-induced protein degradation.[5] It provides a visual confirmation of protein loss and allows for semi-quantitative analysis.[5]
References
Safety Operating Guide
Proper Disposal of Hydroxy-PEG2-C2-methyl ester: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Hydroxy-PEG2-C2-methyl ester, a PEG-based PROTAC linker. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following protocols are based on general safety data for similar chemical structures and standard laboratory practices.
Immediate Safety and Handling
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill and Exposure Procedures
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a sealed, properly labeled container for chemical waste disposal.
-
Clean the spill area with soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[1][2]
Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is imperative to treat this compound as hazardous waste unless explicitly determined otherwise by a qualified professional or a specific SDS.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Designate a specific, labeled, and sealed container for "this compound waste."
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure lid.
-
Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings (e.g., "Flammable," "Aquatic Toxin").
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Provide the EHS department with all available information about the compound.
-
-
Documentation:
-
Maintain a log of the amount of waste generated and the date of disposal.
-
Quantitative Data Summary
| Property | Value/Information | Source |
| Synonyms | Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | [7] |
| Primary Use | PEG-based PROTAC linker | [7][8] |
| Purity | Typically ≥98% | [7] |
| Storage (Pure Form) | -20°C | [7] |
| Storage (In Solvent) | -80°C | [7] |
| Potential Hazards | Eye and skin irritation, potential flammability, potential aquatic toxicity. | Based on similar compounds[1][2] |
Disposal Decision Workflow
References
Essential Safety and Logistical Information for Handling Hydroxy-PEG2-C2-methyl ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Hydroxy-PEG2-C2-methyl ester. This document provides crucial, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Personal Protective Equipment (PPE)
A thorough hazard assessment is required to ensure the selection of appropriate PPE for any given task.[1] The following table summarizes the minimum recommended PPE for handling this compound, based on general laboratory safety protocols for similar compounds.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[1][2][3] | To protect against chemical splashes, flying debris, and other potential eye hazards.[1][2] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[1] For tasks with a higher risk of exposure, double-gloving or using more robust chemical-resistant gloves may be necessary.[1][3] | To prevent skin contact with the chemical.[2] |
| Body Protection | A laboratory coat is mandatory.[1][4] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat. | To protect clothing and skin from spills and splashes.[2] |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[2] | To prevent injuries from dropped objects or spills.[2] |
| Respiratory Protection | Generally not required if work is performed in a well-ventilated area or a chemical fume hood.[5][6] If aerosols may be generated and engineering controls are insufficient, a respirator may be necessary.[2][5] | To prevent inhalation of harmful vapors or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol is critical for minimizing risks. The following steps provide guidance for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Work in a well-ventilated area. For procedures that may generate vapors or aerosols, a chemical fume hood is required.[5]
-
Ensure that safety equipment, including an eyewash station and safety shower, is accessible and in good working order.
-
Keep a spill kit readily available.[7]
2. Handling the Compound:
-
Before handling, put on all required personal protective equipment as outlined in the table above.
-
When weighing or transferring the substance, do so in a manner that minimizes the creation of dust or aerosols.
-
Avoid direct contact with the substance.[8]
-
Do not eat, drink, or smoke in the laboratory area.[8]
3. In Case of a Spill:
-
In the event of a small spill, absorb the material with an inert absorbent material such as sand, diatomite, or universal binders.[5]
-
Collect the contaminated material and place it in a designated, labeled hazardous waste container.[5][9]
-
Decontaminate the affected area.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. First Aid Measures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][10]
-
After skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing.[11] If skin irritation occurs, get medical advice/attention.
-
If inhaled: Move the exposed person to fresh air. If respiratory symptoms occur, seek medical attention.[12]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[11][12]
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.[13]
1. Waste Segregation and Collection:
-
All waste containing this compound, including contaminated labware (e.g., pipette tips, gloves), must be collected in a designated and clearly labeled hazardous waste container.[9]
-
Do not mix this waste with other incompatible waste streams.[14]
2. Container Management:
-
Use containers that are chemically compatible and can be tightly sealed.[13]
-
Do not overfill waste containers; a general guideline is to fill to no more than 75-80% capacity.[13]
3. Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent.[14]
-
The first rinseate must be collected and disposed of as hazardous waste.[14]
-
After proper rinsing, the container can be disposed of as non-hazardous waste, or as directed by your institution's policies. Deface or remove the original label.[13]
4. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[13]
-
Never dispose of this compound down the drain or in the regular trash.[9][14]
Workflow for Safe Handling and Disposal
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. colgate.edu [colgate.edu]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.dk [fishersci.dk]
- 7. cdc.gov [cdc.gov]
- 8. mercuria.com [mercuria.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. regi.com [regi.com]
- 13. benchchem.com [benchchem.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
